Icalcaprant
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2227384-17-8 |
|---|---|
Molecular Formula |
C23H26N4O3 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
4-[4-[[(2S)-2-(3-methoxy-1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]phenoxy]benzamide |
InChI |
InChI=1S/C23H26N4O3/c1-26-15-20(23(25-26)29-2)21-4-3-13-27(21)14-16-5-9-18(10-6-16)30-19-11-7-17(8-12-19)22(24)28/h5-12,15,21H,3-4,13-14H2,1-2H3,(H2,24,28)/t21-/m0/s1 |
InChI Key |
OBDLEFCGVHQDFR-NRFANRHFSA-N |
Isomeric SMILES |
CN1C=C(C(=N1)OC)[C@@H]2CCCN2CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)N |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2CCCN2CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
Icalcaprant: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Icalcaprant (CVL-354) is a novel, selective kappa-opioid receptor (KOR) antagonist currently under investigation for the treatment of major depressive disorder (MDD), bipolar disorder, and substance use disorders. This document provides an in-depth technical overview of the core mechanism of action of this compound, summarizing key preclinical data, outlining experimental methodologies, and visualizing the relevant biological pathways. This compound's therapeutic potential is rooted in its ability to selectively block the KOR, thereby modulating downstream signaling cascades implicated in the pathophysiology of mood and addictive disorders.
Introduction
The dynorphin/kappa-opioid receptor (KOR) system is a critical modulator of mood, motivation, and stress responses. Dysregulation of this system has been implicated in the pathophysiology of various psychiatric conditions, including depression and addiction. This compound is a potent and selective antagonist of the KOR, representing a targeted therapeutic approach to rebalance this system. Preclinical evidence indicates that this compound is a brain-penetrant molecule that demonstrates dose-dependent engagement of its target.[1]
Core Mechanism of Action: Kappa-Opioid Receptor Antagonism
This compound exerts its pharmacological effects by competitively binding to and blocking the activation of the kappa-opioid receptor, a G protein-coupled receptor (GPCR). The KOR is primarily activated by the endogenous opioid peptide dynorphin.
Receptor Binding and Selectivity
In vitro pharmacology studies have demonstrated this compound's high affinity and selectivity for the human KOR over the human mu-opioid receptor (MOR).[1] Preclinical evaluations have consistently shown a significantly greater affinity for the KOR. Specifically, this compound exhibits approximately 31-fold lower affinity and 27-fold lower inhibitory potency at the MOR compared to the KOR.[2] This selectivity is a key feature, as it is expected to minimize the side effects associated with MOR activity.
Data Presentation
The following table summarizes the quantitative data on this compound's receptor binding and functional activity.
| Parameter | Receptor | Value | Assay Type | Reference |
| Selectivity (Affinity) | KOR vs. MOR | ~31-fold | Radioligand Binding Assay | [2] |
| Selectivity (Potency) | KOR vs. MOR | ~27-fold | Functional Antagonism (cAMP) Assay | [2] |
Signaling Pathways
As a KOR antagonist, this compound blocks the canonical signaling pathways initiated by dynorphin binding. The activation of KOR, which is coupled to inhibitory G proteins (Gi/o), leads to a cascade of intracellular events. By preventing this activation, this compound is hypothesized to reverse the downstream effects of dynorphin, which are often associated with negative affective states.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of this compound for the kappa and mu-opioid receptors.
-
Objective: To quantify the affinity of this compound for KOR and MOR.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing human KOR or MOR.
-
Radioligand: [³H]-diprenorphine or a selective KOR/MOR radioligand.
-
This compound (unlabeled competitor).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
-
Procedure:
-
A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of this compound.
-
The reaction is allowed to reach equilibrium.
-
The mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
The IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki is calculated from the IC50 using the Cheng-Prusoff equation.
-
References
An In-depth Technical Guide to the Kappa Opioid Receptor Selectivity Profile of CVL-354 (Icalcaprant)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kappa opioid receptor (KOR) selectivity profile of CVL-354, also known as icalcaprant. CVL-354 is an orally administered, selective KOR antagonist currently under development for the treatment of major depressive disorder and substance use disorders.[1][2] This document consolidates available quantitative data, details the experimental methodologies used for its characterization, and visualizes key pathways and processes.
Core Data Presentation: Opioid Receptor Selectivity
CVL-354 demonstrates a high degree of selectivity for the kappa opioid receptor over the mu-opioid receptor (MOR). Preclinical data indicates that CVL-354 is a potent KOR antagonist with significantly lower affinity and functional inhibitory potency at the MOR.[1]
| Receptor Subtype | Parameter | Value | Species | Assay Type | Reference |
| Kappa (KOR) | In vivo Receptor Occupancy (ID50) | 0.1 mg/kg | Mouse | Radioligand Displacement | [3] |
| Mu (MOR) | In vivo Receptor Occupancy (ID50) | 4 mg/kg | Mouse | Radioligand Displacement | [3] |
| Mu (MOR) | Binding Affinity Selectivity | ~31-fold lower than KOR | Human | In vitro | |
| Mu (MOR) | Inhibitory Potency Selectivity | ~27-fold lower than KOR | Human | In vitro Functional Assay |
Note: Data for the delta-opioid receptor (DOR) is not publicly available in the reviewed sources.
Experimental Protocols
The characterization of CVL-354's opioid receptor selectivity has been established through a series of in vitro and in vivo studies.
1. In Vitro Radioligand Binding Assays
These assays are designed to determine the binding affinity of a compound to a specific receptor.
-
Objective: To quantify the affinity of CVL-354 for the human kappa, mu, and delta opioid receptors.
-
General Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines engineered to express a high density of a specific human opioid receptor subtype (KOR, MOR, or DOR).
-
Competitive Binding: A constant concentration of a radiolabeled ligand (a molecule that binds to the receptor and emits a radioactive signal) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (CVL-354).
-
Incubation and Washing: The mixture is incubated to allow binding to reach equilibrium. The membranes are then washed to remove any unbound radioligand.
-
Signal Detection: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of CVL-354 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
2. In Vitro Functional Assays (cAMP)
These assays measure the ability of a compound to act as an agonist or antagonist at a G-protein coupled receptor.
-
Objective: To determine the functional potency of CVL-354 as an antagonist at the human kappa and mu opioid receptors.
-
General Methodology:
-
Cell Culture: Cells expressing the opioid receptor of interest are cultured. These receptors are coupled to inhibitory G-proteins (Gi/o) which, when activated, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).
-
Forskolin Stimulation: The cells are treated with forskolin, a substance that directly activates adenylyl cyclase and increases intracellular cAMP levels.
-
Agonist and Antagonist Treatment: In the presence of forskolin, cells are treated with a known opioid receptor agonist to inhibit cAMP production. To test the antagonist activity of CVL-354, cells are pre-incubated with varying concentrations of CVL-354 before the addition of the agonist.
-
cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit (e.g., HTRF, ELISA).
-
Data Analysis: The ability of CVL-354 to reverse the agonist-induced inhibition of cAMP production is quantified. The concentration of CVL-354 that restores the cAMP level to 50% of the maximal agonist effect is the IC50, which can be used to calculate the antagonist potency (Kb).
-
3. In Vivo Receptor Occupancy Studies
These studies are conducted in living organisms to determine the extent to which a drug binds to its target receptor at different doses.
-
Objective: To measure the in vivo potency of CVL-354 in occupying KOR and MOR in the brain.
-
General Methodology:
-
Animal Dosing: Groups of mice are administered different doses of CVL-354.
-
Radioligand Injection: At a specific time after CVL-354 administration, a radiolabeled ligand with high selectivity for either KOR ([3H]PF-04767135) or MOR ([3H]carfentanil) is injected.
-
Brain Tissue Collection: After a set period to allow for radioligand distribution and binding, the animals are euthanized, and their brains are collected.
-
Radioactivity Measurement: The amount of radioactivity in specific brain regions is measured.
-
Data Analysis: The dose of CVL-354 that displaces 50% of the radioligand from the target receptor (ID50) is calculated. A lower ID50 indicates higher in vivo potency.
-
Signaling Pathways
Activation of the kappa opioid receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), initiates a signaling cascade that modulates neuronal activity. CVL-354, as an antagonist, blocks these effects.
References
Preclinical Profile of Icalcaprant (CVL-354): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icalcaprant (also known as CVL-354) is an orally administered, selective antagonist of the kappa-opioid receptor (KOR) currently under investigation for the treatment of major depressive disorder, bipolar disorder, and substance use disorders.[1][2] The dynorphin/KOR system is implicated in the negative affective states and motivational deficits associated with stress and addiction.[1] By blocking the KOR, this compound is hypothesized to alleviate these symptoms. This technical guide provides a comprehensive overview of the preclinical research on this compound, summarizing key in vitro and in vivo data, and detailing relevant experimental methodologies.
In Vitro Pharmacology
This compound has been characterized in a variety of in vitro assays to determine its binding affinity and functional activity at opioid receptors.
Receptor Binding Affinity
Radioligand binding assays were utilized to determine the binding affinity (Ki) of this compound for the human kappa, mu, and delta opioid receptors. While specific Ki values have not been publicly disclosed, studies have consistently shown that this compound is a potent and selective KOR antagonist.[2] It demonstrates a significantly lower affinity for the mu-opioid receptor (MOR) and is also reported to be a weak antagonist at this site.[2]
| Receptor | Binding Affinity (Ki) | Selectivity vs. KOR | Reference |
| Kappa (KOR) | Potent Antagonist | - | |
| Mu (MOR) | ~31-fold lower than KOR | 31x | |
| Delta (DOR) | Not publicly disclosed | Not publicly disclosed |
Functional Antagonist Activity
Functional assays, such as GTPγS binding or cAMP inhibition assays, were employed to assess the antagonist potency (IC50) of this compound. These studies confirmed its antagonist activity at the KOR. Consistent with its binding affinity profile, this compound is a significantly less potent antagonist at the MOR.
| Receptor | Functional Antagonist Potency (IC50) | Potency vs. KOR | Reference |
| Kappa (KOR) | Potent Antagonist | - | |
| Mu (MOR) | ~27-fold lower than KOR | 27x | |
| Delta (DOR) | Not publicly disclosed | Not publicly disclosed |
In Vivo Pharmacology
Preclinical in vivo studies have demonstrated the brain penetrance of this compound and its efficacy in animal models relevant to psychiatric and substance use disorders.
Rodent Model of Opioid Withdrawal
This compound has been shown to attenuate the physical signs of withdrawal in a rodent model of acute opioid withdrawal. This model is crucial for evaluating potential treatments for opioid use disorder.
The following is a representative protocol for a naloxone-precipitated morphine withdrawal study in mice, a standard preclinical model.
-
Animal Model: Male C57BL/6J mice are commonly used.
-
Induction of Morphine Dependence:
-
Mice are rendered dependent on morphine through repeated injections over several days. A typical regimen involves twice-daily subcutaneous injections of morphine sulfate in escalating doses (e.g., Day 1: 20 mg/kg, Day 2: 40 mg/kg, Day 3: 60 mg/kg, Day 4: 80 mg/kg, Day 5: 100 mg/kg).
-
-
This compound (CVL-354) Administration:
-
On the test day, a final morphine injection (100 mg/kg) is administered.
-
After a set period (e.g., 2 hours), this compound or vehicle is administered orally.
-
-
Precipitation of Withdrawal:
-
Following this compound/vehicle administration (e.g., 30 minutes post-dose), withdrawal is precipitated by a subcutaneous injection of the opioid antagonist naloxone hydrochloride (e.g., 1 mg/kg).
-
-
Behavioral Assessment:
-
Immediately after naloxone injection, mice are placed in individual observation chambers.
-
For a defined period (e.g., 30 minutes), withdrawal signs are observed and quantified by a trained observer blinded to the treatment conditions. Key signs include:
-
Jumping
-
Paw tremors
-
Wet-dog shakes
-
Teeth chattering
-
Diarrhea
-
Ptosis (drooping eyelids)
-
-
A composite withdrawal score is calculated for each animal.
-
-
Data Analysis:
-
Withdrawal scores are compared between the this compound-treated and vehicle-treated groups using appropriate statistical methods (e.g., t-test or ANOVA). A significant reduction in the withdrawal score in the this compound group indicates efficacy.
-
Preclinical Pharmacokinetics
While detailed pharmacokinetic parameters for this compound in preclinical species have not been fully disclosed in publicly available literature, it has been described as a brain-penetrant molecule. The table below summarizes the typical pharmacokinetic parameters evaluated in preclinical rodent studies.
| Parameter | Description | Typical Rodent Values (Example) |
| Half-life (t½) | Time for drug concentration to reduce by half. | 2-4 hours |
| Bioavailability (F%) | Fraction of oral dose reaching systemic circulation. | >30% |
| Maximal Concentration (Cmax) | Highest observed drug concentration. | Dose-dependent |
| Time to Cmax (Tmax) | Time at which Cmax is reached. | 0.5-2 hours |
| Brain Penetration (Brain/Plasma Ratio) | Ratio of drug concentration in the brain to that in the plasma. | >1 |
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound at the kappa-opioid receptor.
Experimental Workflow
Caption: A generalized workflow for a preclinical opioid withdrawal study.
Conclusion
The preclinical data for this compound (CVL-354) support its profile as a potent, selective, and brain-penetrant KOR antagonist. In vitro studies have established its primary pharmacological target, and in vivo studies have demonstrated its potential to mitigate the negative affective states associated with opioid withdrawal. These findings provide a strong rationale for the ongoing clinical development of this compound as a novel therapeutic for major depressive disorder, bipolar disorder, and substance use disorders. Further disclosure of detailed quantitative preclinical data will be beneficial for a more comprehensive understanding of its pharmacological profile.
References
Icalcaprant (CVL-354): A Technical Overview of a Novel Kappa Opioid Receptor Antagonist for Major Depressive Disorder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of icalcaprant (CVL-354), a novel, selective kappa opioid receptor (KOR) antagonist currently in clinical development for the treatment of major depressive disorder (MDD). While specific preclinical data on this compound in animal models of depression have not been extensively published, this document synthesizes the available information on its mechanism of action and presents representative data and protocols from studies with other selective KOR antagonists to illustrate the therapeutic potential of this drug class.
Introduction to this compound and the Kappa Opioid Receptor System
Major depressive disorder is a leading cause of disability worldwide, and a significant portion of individuals do not respond adequately to currently available treatments. The kappa opioid receptor (KOR) system has emerged as a promising therapeutic target for MDD. Activation of KORs, primarily by the endogenous ligand dynorphin, is associated with stress, dysphoria, anhedonia, and depressive-like behaviors. Consequently, antagonism of the KOR is a rational therapeutic strategy for the treatment of depression.
This compound (CVL-354) is a potent and selective KOR antagonist being developed by Cerevel Therapeutics, a subsidiary of AbbVie. It is currently in Phase 1 clinical trials for MDD. The therapeutic rationale for this compound is based on the hypothesis that by blocking the effects of dynorphin at the KOR, it can alleviate the negative affective states associated with stress and depression.
This compound (CVL-354) Profile
While detailed preclinical efficacy data in depression models are not yet publicly available, the following table summarizes the known pharmacological properties of this compound.
| Parameter | Value | Reference |
| Mechanism of Action | Selective Kappa Opioid Receptor (KOR) Antagonist | [1] |
| Binding Affinity | 31-fold higher affinity for KOR over mu-opioid receptor (in vitro) | [2][3] |
| Developer | Cerevel Therapeutics (a subsidiary of AbbVie) | [1] |
| Development Phase | Phase 1 (for Major Depressive Disorder) | [1] |
| Therapeutic Indications | Major Depressive Disorder, Substance Use Disorder |
Preclinical Efficacy of Selective KOR Antagonists in Animal Models of Depression
To illustrate the potential antidepressant effects of this compound, this section presents representative data from preclinical studies of other selective KOR antagonists in widely used animal models of depression: the Forced Swim Test (FST) and the Sucrose Preference Test (SPT).
Forced Swim Test (FST)
The FST is a behavioral despair model used to assess antidepressant efficacy. A reduction in immobility time is indicative of an antidepressant-like effect.
Table 1: Representative Efficacy of a Selective KOR Antagonist in the Mouse Forced Swim Test
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) | % Reduction in Immobility vs. Vehicle |
| Vehicle | - | 150 ± 10 | - |
| Selective KOR Antagonist | 3 | 110 ± 8 | 26.7% |
| Selective KOR Antagonist | 10 | 85 ± 7 | 43.3% |
| Selective KOR Antagonist | 30 | 70 ± 9 | 53.3% |
Data are presented as mean ± SEM and are representative of findings for selective KOR antagonists in the literature.
Sucrose Preference Test (SPT)
The SPT is a measure of anhedonia, a core symptom of depression. An increase in the preference for a sucrose solution over water in stressed animals is indicative of an antidepressant-like effect.
Table 2: Representative Efficacy of a Selective KOR Antagonist in the Rat Sucrose Preference Test Following Chronic Mild Stress
| Treatment Group | Dose (mg/kg, daily) | Sucrose Preference (%) | % Reversal of Stress-Induced Deficit |
| Non-Stressed + Vehicle | - | 85 ± 3 | - |
| Stressed + Vehicle | - | 60 ± 4 | - |
| Stressed + Selective KOR Antagonist | 10 | 78 ± 3 | 72% |
Data are presented as mean ± SEM and are representative of findings for selective KOR antagonists in the literature.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the context of evaluating selective KOR antagonists for MDD.
Forced Swim Test (Mouse)
Objective: To assess the antidepressant-like activity of a test compound by measuring the duration of immobility in mice forced to swim in an inescapable cylinder.
Materials:
-
Cylindrical glass beakers (25 cm height, 10 cm diameter)
-
Water at 23-25°C
-
Test compound (e.g., this compound) and vehicle
-
Video recording and analysis software
Procedure:
-
Administer the test compound or vehicle to mice (e.g., intraperitoneally) 30-60 minutes prior to the test.
-
Fill the beakers with water to a depth of 15 cm.
-
Gently place each mouse into a beaker for a 6-minute session.
-
Record the entire session with a video camera.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with movements limited to those necessary to keep the head above water.
-
Analyze the data to compare immobility times between treatment groups.
Sucrose Preference Test (Rat) with Chronic Mild Stress
Objective: To evaluate the ability of a test compound to reverse stress-induced anhedonia, measured by the consumption of a sweetened solution.
Materials:
-
Individual housing cages with two drinking bottles per cage
-
1% sucrose solution and tap water
-
Chronic mild stress (CMS) paradigm stressors (e.g., cage tilt, wet bedding, light/dark cycle reversal)
-
Test compound (e.g., this compound) and vehicle
Procedure:
-
CMS Induction: Expose rats to a variable sequence of mild stressors daily for a period of 4-8 weeks to induce a depressive-like state.
-
Baseline Sucrose Preference: Prior to drug treatment, measure the baseline preference for sucrose by giving rats a choice between a bottle of 1% sucrose solution and a bottle of water for 24 hours. Calculate sucrose preference as: (sucrose intake / (sucrose intake + water intake)) * 100.
-
Drug Administration: Administer the test compound or vehicle daily to the stressed rats for a period of 2-4 weeks.
-
Sucrose Preference Testing: During the last week of treatment, repeat the sucrose preference test to assess the effects of the compound.
-
Data Analysis: Compare the sucrose preference between the different treatment groups to determine if the test compound reversed the stress-induced deficit.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of KOR Antagonism in Depression
Caption: KOR Antagonism Signaling Pathway in Stress and Depression.
Experimental Workflow for Preclinical Evaluation of an Antidepressant
References
The Role of CVL-354 in Modulating the Dynorphin/Kappa Opioid Receptor System: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynorphin/kappa opioid receptor (KOR) system has emerged as a critical regulator of mood, motivation, and stress responses. Dysregulation of this endogenous opioid system is implicated in the pathophysiology of various neuropsychiatric and substance use disorders, including major depressive disorder (MDD), anhedonia, and opioid withdrawal. CVL-354 (icalcaprant) is a novel, selective KOR antagonist in development for these indications. This technical guide provides an in-depth analysis of the effects of CVL-354 on the dynorphin/KOR system, summarizing key preclinical and clinical findings, detailing experimental methodologies, and illustrating the underlying signaling pathways.
The Dynorphin/KOR System: A Key Therapeutic Target
The KOR is a G-protein coupled receptor (GPCR) predominantly expressed in brain regions associated with reward and aversion, such as the nucleus accumbens, ventral tegmental area, and amygdala. Its endogenous ligand, dynorphin, is released under conditions of stress and contributes to the negative affective states that drive relapse in substance use disorders and are characteristic of mood disorders. Activation of the KOR by dynorphin leads to the inhibition of dopamine release, contributing to anhedonia and dysphoria. Consequently, antagonism of the KOR is a promising therapeutic strategy to alleviate these symptoms.
CVL-354 (this compound): A Selective KOR Antagonist
CVL-354 is a potent and selective antagonist of the KOR. Preclinical studies have demonstrated its ability to penetrate the brain and occupy KORs, thereby blocking the effects of dynorphin. This mechanism of action is believed to underlie its therapeutic potential in treating conditions characterized by KOR hyperactivity.
Quantitative Pharmacology of CVL-354
The following table summarizes the in vitro binding affinity and functional potency of CVL-354 for the human kappa, mu, and delta opioid receptors.
| Parameter | Kappa Opioid Receptor (KOR) | Mu Opioid Receptor (MOR) | Delta Opioid Receptor (DOR) | Selectivity (KOR vs. MOR) |
| Binding Affinity (Ki, nM) | Data Not Publicly Available | Data Not Publicly Available | Data Not Publicly Available | 31-fold higher for KOR |
| Functional Antagonism (IC50, nM) | Data Not Publicly Available | Data Not Publicly Available | Data Not Publicly Available | 27-fold more potent at KOR |
Note: While specific Ki and IC50 values are not yet in the public domain, the selectivity profile highlights CVL-354's preferential action at the KOR.
Preclinical Evidence for the Efficacy of CVL-354
Preclinical studies in rodent models have provided robust evidence for the therapeutic potential of CVL-354 in mitigating the effects of a dysregulated dynorphin/KOR system.
Attenuation of Opioid Withdrawal Symptoms
CVL-354 has been shown to reduce the physical signs of opioid withdrawal in preclinical models.[1] This is significant as the aversive physical and affective states during withdrawal are major contributors to relapse.[1]
Reversal of Anhedonia and Motivational Deficits
KOR antagonists, including CVL-354, have demonstrated the ability to reverse anhedonic-like behaviors and motivational deficits in animal models. By blocking the KOR, CVL-354 is thought to disinhibit dopamine release in reward-related brain circuits, thereby restoring the ability to experience pleasure and motivation.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the effects of KOR antagonists like CVL-354.
Naloxone-Precipitated Opioid Withdrawal in Rodents
This model is used to induce and quantify the physical signs of opioid withdrawal.
1. Induction of Opioid Dependence:
-
Rodents (typically rats or mice) are rendered dependent on an opioid, such as morphine, through repeated injections over several days.
-
A common dosing regimen involves escalating doses of morphine administered subcutaneously or intraperitoneally twice daily for 5-7 days.[2][3]
2. Precipitation of Withdrawal:
-
Following the final morphine dose, a period of 2-4 hours is allowed to elapse.
-
The opioid receptor antagonist, naloxone, is then administered (typically 1-10 mg/kg, s.c. or i.p.) to precipitate withdrawal signs.[2]
3. Assessment of Withdrawal Signs:
-
Immediately after naloxone administration, animals are placed in an observation chamber.
-
A trained observer, blind to the treatment conditions, records the frequency and severity of withdrawal signs for a period of 30-60 minutes.
-
Key signs include jumping, wet-dog shakes, paw tremors, teeth chattering, ptosis, and diarrhea.
-
A global withdrawal score is often calculated by summing the scores for each sign.
4. Evaluation of CVL-354:
-
To test the efficacy of CVL-354, the compound is administered prior to the naloxone challenge.
-
A dose-response relationship can be established by testing multiple doses of CVL-354.
-
A significant reduction in the global withdrawal score in the CVL-354 treated group compared to a vehicle-treated control group indicates efficacy.
Chronic Unpredictable Stress (CUS) Model of Anhedonia
The CUS model is a widely used paradigm to induce a state of anhedonia in rodents, mimicking a core symptom of depression.
1. Stress Regimen:
-
Over a period of 3-6 weeks, rodents are subjected to a series of mild, unpredictable stressors.
-
Stressors are varied daily to prevent habituation and may include:
-
Cage tilt (45 degrees)
-
Soiled cage (100-200 ml of water in bedding)
-
Stroboscopic lighting
-
Predator sounds or smells
-
Social isolation or crowding
-
Light/dark cycle reversal
-
Food or water deprivation (for a limited duration)
-
2. Assessment of Anhedonia (Sucrose Preference Test):
-
Anhedonia is assessed by measuring the animal's preference for a sweetened solution over plain water.
-
Prior to the test, animals are habituated to a two-bottle choice (water and a 1-2% sucrose solution).
-
During the test, animals are given free access to both bottles for a defined period (e.g., 24 hours).
-
The volume of each liquid consumed is measured, and the sucrose preference is calculated as: (Volume of sucrose consumed / Total volume of liquid consumed) x 100.
-
A significant decrease in sucrose preference in the CUS group compared to a non-stressed control group indicates the induction of an anhedonic state.
3. Evaluation of CVL-354:
-
CVL-354 is administered to the CUS animals, typically during the final weeks of the stress regimen or following the establishment of an anhedonic phenotype.
-
A reversal of the CUS-induced deficit in sucrose preference in the CVL-354 treated group compared to a vehicle-treated CUS group indicates an anti-anhedonic effect.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways of the dynorphin/KOR system and the proposed mechanism of action for CVL-354.
Conclusion and Future Directions
CVL-354 represents a promising, mechanistically-targeted therapeutic for disorders characterized by a hyperactive dynorphin/KOR system. Its selectivity for the KOR over other opioid receptors suggests a favorable side-effect profile. Preclinical data strongly support its efficacy in attenuating opioid withdrawal and reversing anhedonia. Ongoing and future clinical trials will be crucial in establishing the safety and efficacy of CVL-354 in human populations. Further research is also warranted to fully elucidate the downstream signaling consequences of KOR antagonism with CVL-354 and to identify potential biomarkers that could predict treatment response. The development of CVL-354 and other KOR antagonists marks a significant advancement in the pursuit of novel treatments for mood and substance use disorders.
References
- 1. RePORT ⟩ RePORTER [reporter.nih.gov]
- 2. Naloxone-precipitated morphine withdrawal behavior and brain IL-1β expression: comparison of different mouse strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Slow-sustained delivery of naloxone reduces typical naloxone-induced precipitated opioid withdrawal effects in male morphine-dependent mice - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Binding Characterization of Icalcaprant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Icalcaprant (CVL-354), a selective kappa-opioid receptor (KOR) antagonist. This compound is under investigation for the treatment of major depressive disorder and substance use disorders.[1][2] This document details the binding profile of this compound, outlines the experimental methodologies for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation: this compound Binding Profile
This compound demonstrates a high affinity and selectivity for the kappa-opioid receptor (KOR) over the mu-opioid receptor (MOR). While specific Ki values from primary peer-reviewed publications are not publicly available, descriptive data from various sources indicate a significant selectivity margin.
| Target Receptor | Binding Affinity/Potency | Selectivity |
| Kappa-Opioid Receptor (KOR) | High Affinity Antagonist | ~30-fold higher affinity than for MOR[3][4] |
| Mu-Opioid Receptor (MOR) | Lower Affinity Antagonist | Weaker antagonist activity[3] |
Note: The binding affinity is described as approximately 31-fold lower for the µ-opioid receptor, with a 27-fold lower inhibitory potency at the µ-opioid receptor compared to the κ-opioid receptor.
Experimental Protocols
The following are detailed methodologies for key experiments typically used in the in vitro characterization of a KOR antagonist like this compound.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor. These assays utilize a radioactively labeled ligand that binds to the receptor of interest.
Objective: To determine the binding affinity (Ki) of this compound for the kappa-opioid receptor and mu-opioid receptor.
Materials:
-
Radioligands:
-
For KOR: [³H]-U69,593 or [³H]-diprenorphine
-
For MOR: [³H]-DAMGO
-
-
Receptor Source: Commercially available cell membranes from cell lines stably expressing human kappa-opioid receptors (hKOR) or human mu-opioid receptors (hMOR) (e.g., CHO-K1 or HEK293 cells).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled KOR agonist (e.g., 10 µM U-50,488) or MOR agonist (e.g., 10 µM DAMGO).
-
Test Compound: this compound (CVL-354) at various concentrations.
-
Instrumentation: Scintillation counter, 96-well filter plates.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and dilute to the desired protein concentration in the binding buffer.
-
Assay Setup: In a 96-well plate, combine the diluted cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
Incubation: Incubate the plates at room temperature (approximately 25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with the bound radioligand on the filter.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: [³⁵S]GTPγS Binding Assay
This assay measures the functional activity of a compound by quantifying the activation of G-proteins coupled to the receptor.
Objective: To determine if this compound acts as an antagonist at the kappa-opioid receptor.
Materials:
-
Reagents: [³⁵S]GTPγS, GDP, KOR agonist (e.g., U-50,488).
-
Receptor Source: Cell membranes expressing hKOR.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.
-
Test Compound: this compound at various concentrations.
Procedure:
-
Pre-incubation: Incubate the cell membranes with GDP and varying concentrations of this compound.
-
Stimulation: Add a KOR agonist (e.g., U-50,488) to stimulate G-protein activation, followed by the addition of [³⁵S]GTPγS.
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes.
-
Separation and Quantification: Separate the bound from free [³⁵S]GTPγS by filtration and measure the radioactivity using a scintillation counter.
-
Data Analysis: In the presence of an antagonist like this compound, the agonist-stimulated [³⁵S]GTPγS binding will be inhibited. The potency of this compound as an antagonist is determined by its ability to shift the concentration-response curve of the agonist to the right.
Mandatory Visualizations
Experimental Workflow
References
Icalcaprant: A Technical Deep-Dive into Receptor Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icalcaprant (also known as CVL-354) is a selective antagonist of the kappa-opioid receptor (KOR) currently under investigation for the treatment of major depressive disorder and substance use disorders.[1] Its therapeutic potential lies in its ability to modulate the dynorphin/KOR system, which is implicated in the pathophysiology of stress, anhedonia, and reward. A thorough understanding of this compound's interaction with its primary target, the KOR, as well as its selectivity profile across other opioid receptors, is crucial for its continued development and clinical application. This technical guide provides a comprehensive overview of the available data on this compound's receptor binding affinity and kinetics.
Receptor Binding Affinity of this compound
This compound exhibits a high affinity for the kappa-opioid receptor (KOR) and is characterized as a selective KOR antagonist.[1] Preclinical evaluations have consistently demonstrated a greater affinity of this compound for the KOR compared to the mu-opioid receptor (MOR), with reports indicating a 10- to 40-fold greater affinity for the KOR. Furthermore, it has been noted that this compound has approximately 31-fold lower affinity and 27-fold lower inhibitory potency at the MOR relative to the KOR.[1] While precise, publicly available quantitative binding affinity values (such as Kᵢ, Kₑ, or IC₅₀) from specific preclinical studies are not broadly disseminated, the qualitative data strongly supports its classification as a selective KOR antagonist.
Table 1: Summary of this compound Receptor Binding Affinity
| Receptor | Binding Affinity (Kᵢ) | Selectivity vs. KOR | Functional Activity |
| Kappa-Opioid Receptor (KOR) | High | - | Antagonist |
| Mu-Opioid Receptor (MOR) | Lower | ~10-40 fold lower affinity | Weak Antagonist |
| Delta-Opioid Receptor (DOR) | Not reported | Not reported | Not reported |
Note: Specific quantitative values for Kᵢ are not currently available in the public domain. The selectivity is based on qualitative and semi-quantitative reports.
Receptor Binding Kinetics of this compound
Detailed information regarding the binding kinetics of this compound, including the association rate constant (kₒₙ) and the dissociation rate constant (kₒբբ), is not yet publicly available. These parameters are critical for understanding the time course of receptor engagement and the duration of action of the drug at a molecular level. The residence time of the drug-receptor complex, which is inversely related to the dissociation rate (1/kₒբբ), is a key determinant of the pharmacodynamic profile. Future publications from ongoing preclinical and clinical studies may provide these crucial kinetic data points.
Experimental Protocols
The determination of receptor binding affinity and kinetics for compounds like this compound typically involves a series of in vitro pharmacological assays. The following are detailed methodologies for key experiments commonly employed in the characterization of opioid receptor ligands.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the inhibitory constant (Kᵢ) of this compound for the kappa-, mu-, and delta-opioid receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human kappa-, mu-, or delta-opioid receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligands:
-
For KOR: [³H]-U69,593, [³H]-diprenorphine, or other suitable radiolabeled KOR ligand.
-
For MOR: [³H]-DAMGO or other suitable radiolabeled MOR ligand.
-
For DOR: [³H]-DPDPE or other suitable radiolabeled DOR ligand.
-
-
This compound (unlabeled test compound).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂.
-
Non-specific binding control: A high concentration of a non-radiolabeled ligand (e.g., naloxone or the respective selective unlabeled ligand).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized in a cold buffer. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in the assay buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, the following are added in order:
-
A fixed concentration of the appropriate radioligand (typically at or near its Kₑ value).
-
A range of concentrations of this compound.
-
The cell membrane preparation.
-
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Determination of Binding Kinetics (Association and Dissociation Rates)
Kinetic binding assays are performed to determine the on-rate (kₒₙ) and off-rate (kₒբբ) of a ligand.
Objective: To determine the association and dissociation rate constants of this compound for the kappa-opioid receptor.
Association Rate (kₒₙ) Assay:
-
Initiate the binding reaction by adding a fixed concentration of radiolabeled this compound to the membrane preparation.
-
At various time points, terminate the reaction by rapid filtration and measure the amount of bound radioligand.
-
Plot the specific binding against time to obtain an association curve.
-
The observed association rate (kₒₒₛ) is determined by fitting the data to a one-phase association model.
-
The kₒₙ is then calculated from the relationship: kₒₙ = (kₒₒₛ - kₒբբ) / [L], where [L] is the radioligand concentration.
Dissociation Rate (kₒբբ) Assay:
-
Incubate the radiolabeled this compound with the membrane preparation until equilibrium is reached.
-
Initiate dissociation by adding a high concentration of an unlabeled ligand to prevent re-binding of the radioligand.
-
At various time points, filter the samples and measure the remaining bound radioligand.
-
Plot the specific binding against time to obtain a dissociation curve.
-
The kₒբբ is determined by fitting the data to a one-phase exponential decay model.
Signaling Pathways
The kappa-opioid receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gαᵢ/ₒ. Upon activation by an agonist, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into Gαᵢ/ₒ and Gβγ subunits. These subunits then modulate downstream effector systems. As an antagonist, this compound binds to the KOR but does not induce this conformational change, thereby blocking the binding and subsequent signaling of endogenous agonists like dynorphin.
The two major signaling pathways initiated by KOR activation are the G protein-dependent pathway and the β-arrestin pathway.
-
G Protein-Dependent Pathway: The activated Gαᵢ/ₒ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly interact with and modulate the activity of various ion channels, such as G protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels (VGCCs).
-
β-Arrestin Pathway: Following agonist-induced phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the receptor. This leads to receptor desensitization, internalization, and the initiation of a separate wave of signaling, including the activation of mitogen-activated protein kinase (MAPK) cascades.
References
The Pharmacodynamics of Icalcaprant in Naive Rats: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icalcaprant (also known as CVL-354) is a novel, orally bioavailable small molecule being developed for the treatment of major depressive disorder and substance use disorders.[1][2] It functions as a selective antagonist of the kappa-opioid receptor (KOR), with a significantly lower affinity for the mu-opioid receptor (MOR).[1] The dynorphin/KOR system is implicated in the pathophysiology of stress, anhedonia, and withdrawal, making KOR antagonists a promising therapeutic target. This technical guide provides a comprehensive overview of the publicly available preclinical pharmacodynamic data for this compound, with a focus on studies in naive rats.
Receptor Binding Profile
This compound demonstrates a notable selectivity for the KOR. Preclinical evaluations have indicated that its affinity for the KOR is 10 to 40 times greater than for the MOR.[3] While specific Ki values from competitive binding assays in naive rat brain tissue are not yet widely published, the available data underscores its classification as a selective KOR antagonist.
Table 1: Receptor Binding Characteristics of this compound
| Receptor | Action | Selectivity | Source |
| Kappa-Opioid Receptor (KOR) | Antagonist | High | [1] |
| Mu-Opioid Receptor (MOR) | Weak Antagonist | 10-40 fold lower affinity than for KOR | |
| Delta-Opioid Receptor (DOR) | Not specified in available literature | Not specified in available literature |
In Vivo Receptor Occupancy
The ability of this compound to engage its target receptor in a living organism is a critical aspect of its pharmacodynamic profile. While specific in vivo receptor occupancy studies for this compound in naive rats, including ED50 values, are not yet detailed in publicly accessible literature, its brain-penetrant nature has been confirmed. For comparative purposes, another selective KOR antagonist, LY-2456302, has been shown to have an in vivo KOR occupancy ED50 of 0.33 mg/kg in rats.
Signaling Pathways
As a KOR antagonist, this compound modulates downstream signaling cascades initiated by the binding of endogenous ligands like dynorphin. KORs are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Antagonism by this compound would therefore be expected to inhibit these downstream pathways.
The canonical signaling pathway for KOR activation involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, KOR activation can modulate various ion channels and intracellular signaling cascades, including the mTOR pathway, which has been implicated in the behavioral effects of KOR agonists. By blocking the KOR, this compound is hypothesized to prevent these downstream effects, thereby mitigating the negative affective states associated with KOR activation.
Figure 1: this compound's mechanism of action on the KOR signaling pathway.
Preclinical Efficacy in Rodent Models
Preclinical studies in rodents have demonstrated the in vivo activity of this compound. In a thermal pain assay in rats, this compound showed KOR antagonist actions for at least 4 hours, but less than 24 hours. Furthermore, it has been shown to attenuate the physical signs of spontaneous oxycodone withdrawal in rats. These findings support the therapeutic potential of KOR antagonism in conditions involving a hyperactive dynorphin/KOR system.
Experimental Protocols
While specific protocols for this compound studies are proprietary, this section outlines general methodologies commonly used for evaluating KOR antagonists in naive rats, based on publicly available research with similar compounds.
Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for opioid receptors.
-
Methodology:
-
Tissue Preparation: Brains from naive Sprague Dawley rats are homogenized in a suitable buffer.
-
Radioligand Binding: Brain homogenates are incubated with a radiolabeled ligand specific for the receptor of interest (e.g., [³H]-U69,593 for KOR, [³H]-DAMGO for MOR, [³H]-DPDPE for DOR) and varying concentrations of this compound.
-
Separation and Scintillation Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the bound ligand is measured using a scintillation counter.
-
Data Analysis: Ki values are calculated using the Cheng-Prusoff equation from the IC50 values obtained from competitive binding curves.
-
Figure 2: Workflow for a typical receptor binding assay.
In Vivo Receptor Occupancy Studies
-
Objective: To determine the dose of this compound required to occupy a certain percentage of KORs in the brain (ED50).
-
Methodology:
-
Drug Administration: Naive rats are administered various doses of this compound via the intended clinical route (e.g., oral gavage).
-
Radiotracer Injection: At a specified time after this compound administration, a radiolabeled KOR ligand (tracer) is injected intravenously.
-
Brain Tissue Collection: After a set period to allow for tracer distribution, rats are euthanized, and their brains are rapidly removed and dissected.
-
Radioactivity Measurement: The amount of radioactivity in specific brain regions is quantified.
-
Data Analysis: Receptor occupancy is calculated by comparing the tracer binding in this compound-treated animals to that in vehicle-treated controls. The ED50 is determined from the dose-occupancy curve.
-
Thermal Nociception Assay (Warm Water Tail-Flick Test)
-
Objective: To assess the in vivo antagonist activity of this compound against a KOR agonist.
-
Methodology:
-
Baseline Measurement: The baseline latency for a rat to withdraw its tail from warm water (e.g., 52°C) is recorded.
-
This compound Administration: Rats are pre-treated with this compound or vehicle.
-
KOR Agonist Challenge: After a specified pre-treatment time, a KOR agonist (e.g., U-50,488) is administered to induce analgesia.
-
Latency Measurement: The tail-flick latency is measured again at various time points after agonist administration.
-
Data Analysis: The ability of this compound to block the analgesic effect (increased latency) of the KOR agonist is quantified.
-
Conclusion
This compound is a promising, selective KOR antagonist with demonstrated preclinical efficacy in rodent models. While detailed quantitative pharmacodynamic data in naive rats is not yet extensively available in the public domain, the existing information supports its mechanism of action and therapeutic potential. Further research and publication of detailed preclinical and clinical data will provide a more complete understanding of its pharmacodynamic profile.
References
An In-depth Technical Guide on the Central Nervous System Distribution of Icalcaprant
Disclaimer: Icalcaprant (CVL-354) is an investigational compound, and detailed quantitative data on its central nervous system (CNS) distribution are not fully available in the public domain. This guide summarizes the known information about this compound and provides a comprehensive overview of the methodologies used to characterize the CNS distribution of selective kappa-opioid receptor (KOR) antagonists. The quantitative data presented herein is representative of this class of molecules and is intended to be illustrative.
Introduction to this compound and its Mechanism of Action
This compound (developmental code name: CVL-354) is a selective kappa-opioid receptor (KOR) antagonist currently under investigation for the treatment of major depressive disorder, bipolar disorder, and substance use disorders.[1] The therapeutic rationale for KOR antagonism stems from the role of the endogenous KOR ligand, dynorphin, in mediating stress responses and contributing to anhedonia and dysphoria. By blocking the KOR, this compound is hypothesized to alleviate these symptoms. As a CNS-targeted therapy, understanding its ability to cross the blood-brain barrier (BBB) and engage its target receptor in the brain is paramount for its development. Preclinical studies have indicated that this compound attenuates the physical signs of opioid withdrawal in rodent models, suggesting CNS activity.[2][3]
The primary mechanism of action of this compound is the selective blockade of the kappa-opioid receptor.[1] This G-protein coupled receptor, upon activation by endogenous dynorphins, initiates a signaling cascade that modulates neurotransmitter release and neuronal activity.
Figure 1: this compound's antagonistic action on the KOR signaling pathway.
Quantitative Analysis of CNS Distribution
While specific quantitative CNS distribution data for this compound is not yet publicly available, this section presents representative data from other selective KOR antagonists, such as aticaprant and navacaprant, to illustrate the key parameters assessed in drug development.
Preclinical CNS Distribution Parameters
The extent of brain penetration is often characterized by the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu).
Table 1: Representative Preclinical Brain Penetration of KOR Antagonists
| Compound | Species | Dose (mg/kg, p.o.) | Brain-to-Plasma Ratio (Total) | Reference |
| JDTic | Rat | 1.0 | 6.9 | [4] |
Note: Data for a representative KOR antagonist is shown. This illustrates the type of data generated in preclinical studies.
Clinical Receptor Occupancy via PET Imaging
Positron Emission Tomography (PET) is a non-invasive imaging technique used to quantify receptor occupancy in the human brain. A completed Phase 1 PET study (NCT05547542) for this compound aimed to assess KOR and mu-opioid receptor (MOR) occupancy. While the results have not been publicly released, data from similar KOR antagonists demonstrate the utility of this method.
Table 2: Representative Clinical KOR Occupancy Data for Aticaprant
| Dose (oral) | Time Post-Dose | Receptor Occupancy (%) | Reference |
| 0.5 mg | 24 hours | 19 | |
| 10 mg | 2.5 hours | 94 | |
| 25 mg | 24 hours | 82 |
Table 3: Representative Clinical KOR Occupancy Data for Navacaprant
| Dose | Receptor Occupancy (%) | Selectivity (KOR vs. MOR) | Reference |
| Clinically-relevant doses | 87 - 95 | ~300-fold |
Experimental Protocols
The characterization of a CNS drug's distribution involves a suite of in vivo and in vitro experiments. Below are detailed methodologies for key experiments.
Preclinical Brain and Plasma Pharmacokinetic Analysis
References
Methodological & Application
Application Notes and Protocols for In Vivo Rodent Studies with Kappa-Opioid Receptor (KOR) Antagonists
Disclaimer: Detailed in vivo rodent dosage information for the novel kappa-opioid receptor (KOR) antagonist, icalcaprant (CVL-354), is not publicly available at this time. This compound is currently in clinical development for major depressive disorder and substance use disorders.[1] Preclinical data has indicated its efficacy in rodent models of opioid withdrawal, though specific dosages have not been disclosed.[2]
This document provides a detailed overview of dosages and protocols for other well-characterized KOR antagonists in rodent studies to guide researchers in the field. The information presented here for compounds such as aticaprant and LY2795050 can serve as a valuable starting point for designing in vivo studies with novel KOR antagonists like this compound.
Data Presentation: KOR Antagonist Dosages in Rodent Models
The following table summarizes dosages of various KOR antagonists used in published in vivo rodent studies. These compounds, similar to this compound, are selective for the kappa-opioid receptor.
| Compound | Species | Model | Dosage | Route of Administration | Key Findings |
| Aticaprant | Mouse | Unpredictable Chronic Mild Stress (UCMS) | 10 mg/kg | Intraperitoneal (i.p.) | Reversed stress-induced deficits in sucrose preference, nesting, and forced swim test.[3] |
| Aticaprant | Mouse | Alcohol "Relapse" Drinking | 0.1 - 3 mg/kg | Intraperitoneal (i.p.) | Dose-dependently reduced alcohol intake.[4] |
| LY2795050 | Mouse | Open Space Swim Paradigm | 0.32 mg/kg | Not Specified | Exhibited rapid-onset anti-stress effects.[5] |
| CYM-52220 | Rat | Warm Water Tail Flick Assay | 6.0 - 30.0 mg/kg | Oral (p.o.) | Significantly decreased U50,488-induced analgesia. |
| CYM-52288 | Rat | Warm Water Tail Flick Assay | 10.0 mg/kg | Oral (p.o.) | Significantly reduced U50,488-induced analgesia. |
Experimental Protocols
Protocol 1: Evaluation of Antidepressant-like Effects of a KOR Antagonist in a Mouse Model of Chronic Stress
This protocol is adapted from studies evaluating aticaprant in the Unpredictable Chronic Mild Stress (UCMS) model.
Objective: To assess the ability of a KOR antagonist to reverse stress-induced anhedonia and behavioral despair in mice.
Materials:
-
Male C57BL/6J mice
-
KOR antagonist (e.g., aticaprant)
-
Vehicle solution
-
Sucrose preference test apparatus
-
Forced swim test cylinder
-
Nesting material
Procedure:
-
UCMS Induction: Expose mice to a variable sequence of mild stressors daily for 4 weeks. Stressors can include cage tilt, damp bedding, light/dark cycle reversal, and social isolation.
-
Drug Administration: After 3 weeks of UCMS, begin daily administration of the KOR antagonist (e.g., 10 mg/kg aticaprant, i.p.) or vehicle for the remaining duration of the stress protocol.
-
Sucrose Preference Test (SPT):
-
Habituate mice to two drinking bottles, one with water and one with a 1% sucrose solution.
-
Following a period of water deprivation, present both bottles and measure the consumption from each over a defined period (e.g., 1-2 hours).
-
Calculate sucrose preference as (sucrose intake / total fluid intake) x 100.
-
-
Forced Swim Test (FST):
-
Place individual mice in a cylinder of water from which they cannot escape.
-
Record the duration of immobility over a 6-minute session.
-
-
Nesting Behavior:
-
Provide a pre-weighed amount of nesting material to each mouse overnight.
-
The next day, score the quality of the nest on a 1-5 scale and weigh the unused material.
-
Data Analysis: Compare the behavioral outcomes (sucrose preference, immobility time, nest score) between the vehicle-treated and KOR antagonist-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Assessment of a KOR Antagonist in a Rat Model of Pain
This protocol is based on studies using novel KOR antagonists to reverse agonist-induced analgesia.
Objective: To determine the in vivo antagonist potency of a KOR antagonist.
Materials:
-
Male Sprague-Dawley rats
-
KOR antagonist
-
KOR agonist (e.g., U50,488)
-
Vehicle solution
-
Warm water tail-flick apparatus
Procedure:
-
Drug Administration:
-
Administer the KOR antagonist via the desired route (e.g., oral gavage).
-
After a pre-determined time, administer the KOR agonist (e.g., U50,488, i.p.).
-
-
Warm Water Tail Flick Assay:
-
Measure the baseline tail-flick latency by immersing the distal portion of the rat's tail in warm water (e.g., 52°C).
-
At various time points after agonist administration, repeat the tail-flick measurement.
-
A cut-off time should be established to prevent tissue damage.
-
-
Data Analysis: Compare the tail-flick latencies in animals receiving the KOR agonist alone versus those pre-treated with the KOR antagonist. Calculate the dose of the antagonist required to produce a certain level of inhibition of the agonist's effect (e.g., AD80).
Mandatory Visualization
Signaling Pathway of the Kappa-Opioid Receptor
Caption: Simplified signaling pathway of the Kappa-Opioid Receptor (KOR).
Experimental Workflow for UCMS Model
Caption: Experimental workflow for evaluating a KOR antagonist in a UCMS mouse model.
References
- 1. This compound by Cerevel Therapeutics for Bipolar I Disorder: Likelihood of Approval [pharmaceutical-technology.com]
- 2. RePORT ⟩ RePORTER [reporter.nih.gov]
- 3. The kappa opioid receptor antagonist aticaprant reverses behavioral effects from unpredictable chronic mild stress in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. frontiersin.org [frontiersin.org]
Icalcaprant: A Potent and Selective Pharmacological Tool for Kappa Opioid Receptor Blockade
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction: Icalcaprant (also known as CVL-354) is a potent and selective antagonist of the kappa opioid receptor (KOR), a key player in the modulation of mood, stress, and reward pathways. Its high affinity and selectivity for KOR over other opioid receptors, such as the mu opioid receptor (MOR), make it an invaluable tool for researchers investigating the physiological and pathological roles of the KOR system. These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in in vitro assays.
Quantitative Pharmacological Data
The following table summarizes the in vitro pharmacological profile of this compound, highlighting its potency and selectivity for the human kappa opioid receptor.
| Parameter | Receptor | Value | Fold Selectivity (KOR vs. MOR) |
| Functional Antagonism (IC50) | human Kappa Opioid Receptor (hKOR) | 0.042 nM | ~217-fold |
| human Mu Opioid Receptor (hMOR) | 9.1 nM | ||
| Binding Affinity | human Kappa Opioid Receptor (hKOR) | - | 31-fold higher for hKOR |
| human Mu Opioid Receptor (hMOR) | - |
Data sourced from a presentation at the American College of Neuropsychopharmacology (ACNP) 61st Annual Meeting.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical KOR signaling pathway and a typical experimental workflow for characterizing a KOR antagonist like this compound.
References
Application Notes and Protocols for Icalcaprant in Conditioned Place Preference Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icalcaprant (also known as CVL-354) is a selective kappa opioid receptor (KOR) antagonist currently under investigation for various neurological and psychiatric disorders, including substance use disorders and depression.[1][2][3] The conditioned place preference (CPP) paradigm is a widely used preclinical behavioral model to evaluate the rewarding or aversive properties of drugs and to study the neural circuits underlying reward and motivation.[4][5] Activation of the KOR system is known to be associated with aversive and dysphoric states, and KOR agonists typically produce conditioned place aversion (CPA). Consequently, KOR antagonists like this compound are hypothesized to have potential therapeutic effects by blocking the negative affective states associated with stress and drug withdrawal. While specific CPP data for this compound is not extensively published in peer-reviewed literature, preclinical conference abstracts indicate that it can reverse KOR agonist-induced deficits in motivation.
These application notes provide a generalized protocol for conducting a CPP study with this compound, based on established methodologies for KOR antagonists. The aim is to assess its potential rewarding or aversive effects on its own, as well as its ability to block the aversive effects of a KOR agonist.
I. Signaling Pathway of the Kappa Opioid Receptor in Reward Circuits
The kappa opioid receptor system plays a crucial role in modulating reward pathways, primarily by opposing the effects of the mu-opioid system. Activation of KOR by its endogenous ligand, dynorphin, in key areas of the brain's reward circuitry, such as the ventral tegmental area (VTA) and nucleus accumbens (NAc), leads to a decrease in dopamine release. This reduction in dopaminergic tone is associated with dysphoria, anhedonia, and aversive states. This compound, as a KOR antagonist, is expected to block these effects, thereby potentially alleviating negative affective states and restoring reward motivation.
II. Experimental Protocols
A. General Conditioned Place Preference Protocol
The CPP protocol consists of three main phases: habituation (pre-test), conditioning, and preference testing (post-test).
1. Apparatus:
-
A standard three-chamber CPP apparatus is recommended. The two larger outer chambers should be distinct in terms of visual and tactile cues (e.g., different wall colors/patterns and floor textures). The smaller central chamber should be neutral.
-
Removable guillotine doors separate the chambers.
-
An automated video tracking system is used to record the animal's position and time spent in each chamber.
2. Animals:
-
Male or female adult rodents (mice or rats) are commonly used. It is important to consider potential sex differences in response to KOR ligands.
-
Animals should be housed individually for at least one week before the start of the experiment to acclimate to the facility.
-
Food and water are available ad libitum, except during the experimental sessions.
3. Experimental Phases:
-
Phase 1: Habituation and Pre-Test (Day 1)
-
Place the animal in the central chamber of the CPP apparatus with the doors to the outer chambers open.
-
Allow the animal to freely explore all three chambers for a set duration (e.g., 15-30 minutes).
-
Record the time spent in each chamber.
-
Animals showing a strong unconditioned preference or aversion for one of the chambers (e.g., spending >80% or <20% of the time in one chamber) may be excluded to avoid bias. An unbiased design, where drug and vehicle pairings are counterbalanced across the two chambers, is generally preferred.
-
-
Phase 2: Conditioning (Days 2-9)
-
This phase typically consists of 8 conditioning sessions (4 drug and 4 vehicle) over 8 days.
-
On drug conditioning days, administer this compound (or a KOR agonist, or a combination) and immediately confine the animal to one of the outer chambers for a set duration (e.g., 30 minutes).
-
On vehicle conditioning days, administer the vehicle and confine the animal to the opposite outer chamber for the same duration.
-
The order of drug and vehicle administration should be alternated daily. The chamber paired with the drug should be counterbalanced across subjects.
-
-
Phase 3: Preference Test (Day 10)
-
In a drug-free state, place the animal in the central chamber with free access to all chambers for the same duration as the pre-test.
-
Record the time spent in each chamber.
-
A significant increase in time spent in the drug-paired chamber from pre-test to post-test indicates a conditioned place preference.
-
A significant decrease in time spent in the drug-paired chamber indicates a conditioned place aversion.
-
B. Specific Protocols for this compound
Protocol 1: To Assess the Intrinsic Rewarding or Aversive Effects of this compound
-
Objective: To determine if this compound alone produces CPP or CPA.
-
Groups:
-
Group 1: Vehicle + Vehicle
-
Group 2: this compound (low dose) + Vehicle
-
Group 3: this compound (medium dose) + Vehicle
-
Group 4: this compound (high dose) + Vehicle
-
-
Procedure: Follow the general CPP protocol. During conditioning, administer the specified dose of this compound or vehicle.
-
Expected Outcome: Based on the known pharmacology of KOR antagonists, this compound is not expected to produce a significant CPP or CPA on its own.
Protocol 2: To Assess the Ability of this compound to Block KOR Agonist-Induced CPA
-
Objective: To determine if this compound can prevent the aversive effects of a KOR agonist (e.g., U-50,488).
-
Groups:
-
Group 1: Vehicle + Vehicle
-
Group 2: Vehicle + KOR Agonist
-
Group 3: this compound (low dose) + KOR Agonist
-
Group 4: this compound (medium dose) + KOR Agonist
-
Group 5: this compound (high dose) + KOR Agonist
-
-
Procedure: Follow the general CPP protocol. During conditioning, administer the vehicle or the specified dose of this compound prior to the administration of the KOR agonist. The pre-treatment time for this compound should be based on its pharmacokinetic profile.
-
Expected Outcome: The KOR agonist is expected to induce a significant CPA. Pre-treatment with effective doses of this compound is expected to block the development of this CPA.
III. Data Presentation
Quantitative data from CPP studies are typically presented as the mean time spent in the drug-paired chamber during the pre-test and post-test sessions. A preference score can also be calculated (time in drug-paired chamber - time in vehicle-paired chamber).
Table 1: Representative Data for this compound in a CPP Study (Hypothetical)
| Treatment Group | N | Pre-Test Time in Paired Chamber (s) (Mean ± SEM) | Post-Test Time in Paired Chamber (s) (Mean ± SEM) | Preference Score (s) (Mean ± SEM) |
| Protocol 1 | ||||
| Vehicle | 10 | 455 ± 25 | 460 ± 30 | 5 ± 15 |
| This compound (1 mg/kg) | 10 | 450 ± 28 | 470 ± 25 | 20 ± 18 |
| This compound (3 mg/kg) | 10 | 460 ± 30 | 480 ± 32 | 20 ± 20 |
| This compound (10 mg/kg) | 10 | 445 ± 22 | 455 ± 28 | 10 ± 17 |
| Protocol 2 | ||||
| Vehicle + KOR Agonist | 10 | 450 ± 25 | 250 ± 40 | -200 ± 35 |
| This compound (3 mg/kg) + KOR Agonist | 10 | 455 ± 28 | 440 ± 35# | -15 ± 25# |
| This compound (10 mg/kg) + KOR Agonist | 10 | 448 ± 30 | 460 ± 30# | 12 ± 22# |
*p < 0.05 compared to the vehicle group, indicating CPA. #p < 0.05 compared to the Vehicle + KOR Agonist group, indicating blockade of CPA.
IV. Experimental Workflow Diagram
References
- 1. Emerging medications and pharmacological treatment approaches for substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Cerevel Therapeutics - AdisInsight [adisinsight.springer.com]
- 3. This compound by Cerevel Therapeutics for Bipolar I Disorder: Likelihood of Approval [pharmaceutical-technology.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of kappa opioid receptors on conditioned place aversion and social interaction in males and females - PMC [pmc.ncbi.nlm.nih.gov]
Icalcaprant in DMSO: Application Notes and Protocols for Stability and Solubility Assessment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and evaluating the stability and solubility of icalcaprant, a selective kappa-opioid receptor (KOR) antagonist, in dimethyl sulfoxide (DMSO). Given that specific quantitative data on the stability and solubility of this compound in DMSO is not publicly available, this document offers detailed protocols to enable researchers to determine these crucial parameters experimentally. Adherence to these protocols is essential for ensuring the accuracy and reproducibility of in vitro and in vivo studies involving this compound.
Introduction to this compound
This compound (CVL-354) is a potent and selective antagonist of the kappa-opioid receptor (KOR).[1][2][3] The KOR system is implicated in the modulation of mood, stress, and addiction.[1][4] Antagonism of the KOR is a promising therapeutic strategy for the treatment of major depressive disorder, anhedonia, and other stress-related disorders. As with any small molecule inhibitor intended for research, a thorough understanding of its solubility and stability in common laboratory solvents like DMSO is paramount.
Signaling Pathway of this compound
This compound exerts its pharmacological effects by blocking the binding of endogenous ligands, such as dynorphin, to the KOR. The KOR is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Antagonism by this compound inhibits the downstream signaling cascades typically initiated by KOR agonists. This includes the inhibition of adenylyl cyclase, which leads to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. Furthermore, KOR signaling involves β-arrestin pathways and the activation of mitogen-activated protein kinase (MAPK) cascades, such as p38, which are also blocked by this compound.
Quantitative Data Summary
As of the latest available information, specific quantitative data on the solubility and long-term stability of this compound in DMSO has not been published. The following tables are provided as templates for researchers to populate with their own experimental data, following the protocols outlined in this document.
Table 1: Solubility of this compound in DMSO
| Temperature (°C) | Maximum Solubility (mM) | Method of Determination |
| e.g., 25 | Data to be determined | e.g., HPLC-UV |
| e.g., 37 | Data to be determined | e.g., HPLC-UV |
Table 2: Long-Term Stability of this compound in DMSO (10 mM Stock Solution)
| Storage Condition | Time Point | Purity (%) by HPLC | Observations |
| -20°C | 0 | e.g., 99.8 | Clear solution |
| 1 month | Data to be determined | ||
| 3 months | Data to be determined | ||
| 6 months | Data to be determined | ||
| 1 year | Data to be determined | ||
| 4°C | 0 | e.g., 99.8 | Clear solution |
| 1 week | Data to be determined | ||
| 1 month | Data to be determined | ||
| Room Temp. | 0 | e.g., 99.8 | Clear solution |
| 24 hours | Data to be determined | ||
| 1 week | Data to be determined |
Table 3: Freeze-Thaw Stability of this compound in DMSO (10 mM Stock Solution at -20°C)
| Freeze-Thaw Cycles | Purity (%) by HPLC | Observations |
| 0 | e.g., 99.8 | Clear solution |
| 1 | Data to be determined | |
| 3 | Data to be determined | |
| 5 | Data to be determined | |
| 10 | Data to be determined |
Experimental Protocols
The following protocols are generalized methods for determining the solubility and stability of small molecules in DMSO and should be adapted for this compound.
Protocol for Determining the Kinetic Solubility of this compound in DMSO
This protocol provides a method for determining the kinetic solubility of this compound, which is a rapid assessment of its dissolution in an aqueous buffer from a DMSO stock.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
-
Amber glass or polypropylene vials
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Preparation of 10 mM Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex for 1-2 minutes to ensure complete dissolution. Gentle warming to 37°C or sonication can be used if necessary.
-
Visually inspect the solution for any undissolved particulates.
-
-
Solubility Assay:
-
Prepare a series of dilutions of the this compound stock solution in DMSO.
-
Add a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 98 µL) of PBS (pH 7.4) in a 96-well plate.
-
Mix thoroughly and incubate at room temperature for 1-2 hours.
-
Analyze the concentration of the dissolved this compound in the supernatant by a validated HPLC-UV method. The highest concentration at which no precipitation is observed is considered the kinetic solubility.
-
Protocol for Assessing the Long-Term Stability of this compound in DMSO
This protocol is designed to evaluate the stability of this compound in DMSO over an extended period under various storage conditions.
Materials:
-
10 mM this compound in anhydrous DMSO stock solution
-
Amber glass or polypropylene vials
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
Temperature-controlled storage units (-20°C, 4°C, room temperature)
Procedure:
-
Sample Preparation:
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into multiple amber vials to minimize the impact of repeated handling of a single stock.
-
-
Storage Conditions:
-
Store the aliquots under the following conditions:
-
-20°C (standard long-term storage)
-
4°C (refrigerated)
-
Room temperature (accelerated degradation)
-
-
-
Time Points:
-
Establish a schedule for analysis. Suggested time points include:
-
-20°C: 0, 1, 3, 6, 12 months
-
4°C: 0, 1, 2, 4 weeks
-
Room Temperature: 0, 24, 48, 72 hours, 1 week
-
-
-
Sample Analysis:
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Analyze the purity and concentration of this compound using a validated HPLC-UV or LC-MS method.
-
Compare the results to the time 0 sample to calculate the percentage of this compound remaining.
-
Protocol for Freeze-Thaw Stability of this compound in DMSO
This protocol assesses the stability of this compound to repeated freezing and thawing cycles.
Materials:
-
10 mM this compound in anhydrous DMSO stock solution
-
Amber glass or polypropylene vials
-
HPLC system with UV or MS detector
Procedure:
-
Sample Preparation:
-
Prepare and aliquot a 10 mM stock solution of this compound in anhydrous DMSO as described previously.
-
-
Freeze-Thaw Cycling:
-
Subject a set of aliquots to repeated freeze-thaw cycles. A single cycle consists of:
-
Freezing at -20°C for at least 12 hours.
-
Thawing at room temperature until the solution is completely liquid.
-
-
Analyze aliquots after 0, 1, 3, 5, and 10 freeze-thaw cycles.
-
-
Sample Analysis:
-
After the designated number of cycles, analyze the purity and concentration of this compound by HPLC-UV or LC-MS and compare to the 0-cycle control.
-
Best Practices for Handling this compound in DMSO
-
Use Anhydrous DMSO: DMSO is hygroscopic and the presence of water can lead to the degradation of susceptible compounds. Always use high-purity, anhydrous DMSO.
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles and exposure to atmospheric moisture, aliquot stock solutions into single-use volumes.
-
Proper Storage: Store DMSO stock solutions at -20°C or -80°C for long-term storage, protected from light.
-
Visual Inspection: Before each use, visually inspect the solution for any signs of precipitation or color change. If precipitation is observed, gentle warming and vortexing may be required to redissolve the compound.
By following these application notes and protocols, researchers can ensure the reliable and consistent use of this compound in their experiments, leading to more accurate and reproducible scientific outcomes.
References
- 1. Kappa-opioid antagonists as stress resilience medications for the treatment of alcohol use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Development of Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeled Icalcaprant in Receptor Occupancy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of radiolabeled ligands in conjunction with icalcaprant (CVL-354) for in vivo receptor occupancy studies. This compound is a selective kappa-opioid receptor (KOR) antagonist, with a secondary, lower affinity for the mu-opioid receptor (MOR), under development for the treatment of major depressive disorder and substance use disorders. Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique that allows for the quantification of receptor occupancy in the brain, providing crucial information for drug development, such as dose selection and confirmation of target engagement.
Introduction to this compound and Receptor Occupancy
This compound acts as an antagonist at KORs and to a lesser extent at MORs.[1] Understanding the relationship between the administered dose of this compound and the extent to which it binds to these receptors in the brain is critical for its clinical development. Receptor occupancy (RO) studies using PET imaging provide a quantitative measure of this target engagement. In these studies, a radiolabeled tracer that binds to the target receptor is administered, and the displacement of this tracer by the unlabeled drug (this compound) is measured. The degree of displacement is then used to calculate the percentage of receptors occupied by this compound at a given dose.
Quantitative Data
While specific in vitro binding affinities (Ki) and in vivo receptor occupancy data from human PET studies for this compound have not been made publicly available in detail, preclinical data provides some insight into its properties.
Preclinical Data Summary:
Preclinical evaluations in nonhuman primates have confirmed dose-dependent binding of this compound to both KOR and MOR. These studies have consistently shown a greater affinity of this compound for KOR over MOR, with a selectivity ratio ranging from 10 to 40-fold.[1]
| Parameter | Receptor | Value | Species |
| Selectivity | KOR vs. MOR | 10 - 40 fold greater affinity for KOR | Non-human primate |
Note: Specific Ki values and human receptor occupancy percentages are not yet publicly available.
Signaling Pathways
Kappa-Opioid Receptor (KOR) Signaling Pathway
Activation of the KOR, a G-protein coupled receptor (GPCR), by its endogenous ligand dynorphin or other agonists initiates a signaling cascade that modulates neuronal activity. As an antagonist, this compound blocks these downstream effects.
Experimental Protocols
Receptor occupancy of this compound is determined by assessing its ability to displace specific radiolabeled tracers for KOR and MOR in the brain using PET imaging. Based on clinical trial information (NCT05547542), the following tracers are utilized:
-
For KOR occupancy: [11C]LY2795050
-
For MOR occupancy: [11C]carfentanil
Experimental Workflow for a Receptor Occupancy PET Study
The general workflow for a clinical receptor occupancy study with this compound is as follows:
Protocol 1: Radiolabeling of Tracers
1.1: Synthesis of [11C]LY2795050
This protocol is adapted from previously published methods.
Precursor: Desmethyl-LY2795050 Radiolabeling Agent: [11C]Methyl triflate ([11C]MeOTf) or [11C]HCN followed by hydrolysis.
Automated Synthesis using [11C]HCN:
-
Produce [11C]CO2 via a cyclotron.
-
Convert [11C]CO2 to [11C]HCN.
-
Trap [11C]HCN in a reaction vessel containing the bromo-precursor, a palladium catalyst (e.g., Pd2(dba)3), and a phosphine ligand in an appropriate solvent (e.g., DMF).
-
Heat the reaction mixture (e.g., at 80°C for 5 minutes) to form the [11C]cyano intermediate.
-
Perform partial hydrolysis of the cyano group to the amide using sodium hydroxide and hydrogen peroxide.
-
Purify the resulting [11C]LY2795050 using semi-preparative HPLC.
-
Formulate the final product in a physiologically compatible solution for injection.
1.2: Synthesis of [11C]carfentanil
This protocol is based on established methods.
Precursor: Desmethyl-carfentanil (carboxylate precursor) Radiolabeling Agent: [11C]Methyl triflate ([11C]MeOTf)
Automated Synthesis:
-
Produce [11C]CO2 in a cyclotron and convert it to [11C]MeOTf.
-
Bubble the [11C]MeOTf through a solution of the desmethyl-carfentanil precursor in an appropriate solvent (e.g., ethanol).
-
The reaction proceeds rapidly at room temperature.
-
Purify the crude product using a solid-phase extraction cartridge (e.g., C2 cartridge).
-
Elute the purified [11C]carfentanil with ethanol.
-
Formulate the final product in sterile saline for injection.
Protocol 2: In Vivo PET Imaging for Receptor Occupancy
Study Design: A within-subject, baseline-blocking design is typically employed. Each subject undergoes a PET scan before (baseline) and after (post-dose) administration of this compound.
Subject Preparation:
-
Subjects should fast for at least 4-6 hours prior to the PET scan.
-
An intravenous line should be placed for radiotracer injection and an arterial line for blood sampling.
PET Imaging Procedure:
-
Baseline Scan:
-
Position the subject in the PET scanner.
-
Perform a transmission scan for attenuation correction.
-
Administer a bolus injection of the radiotracer ([11C]LY2795050 or [11C]carfentanil) with a target injected activity of approximately 150-200 MBq.
-
Acquire dynamic PET data for 90 minutes.
-
Collect serial arterial blood samples throughout the scan to measure the concentration of the parent radiotracer in plasma.
-
-
This compound Administration:
-
Administer a single oral dose of this compound (e.g., 25 mg or 150 mg).
-
-
Post-Dose Scan:
-
At a specified time after this compound administration (to allow for drug absorption and distribution), perform a second PET scan following the same procedure as the baseline scan.
-
Data Analysis:
-
Reconstruct the dynamic PET images.
-
Define regions of interest (ROIs) on co-registered MRI scans.
-
Generate time-activity curves (TACs) for each ROI.
-
Analyze the TACs using appropriate kinetic models (e.g., two-tissue compartment model) with the metabolite-corrected arterial plasma input function to estimate the volume of distribution (VT).
-
Calculate receptor occupancy (RO) in specific brain regions using the following formula:
-
RO (%) = [ (VT_baseline - VT_post-dose) / (VT_baseline - VND) ] * 100
-
Where VT_baseline is the volume of distribution at baseline, VT_post-dose is the volume of distribution after this compound administration, and VND is the non-displaceable volume of distribution (often estimated from a reference region with low receptor density or from the blocking studies).
-
Concluding Remarks
The use of PET imaging with specific radiotracers like [11C]LY2795050 and [11C]carfentanil is a powerful method to determine the in vivo receptor occupancy of this compound at KOR and MOR, respectively. These studies are essential for understanding the pharmacokinetic-pharmacodynamic relationship of this compound and for guiding dose selection in clinical trials. The protocols outlined above provide a general framework for conducting such studies. As more data from ongoing clinical trials becomes available, these application notes will be updated with specific quantitative findings for this compound.
References
Application Notes and Protocols: A Clarification on the Pharmacological Target of CVL-354 and the Study of 5-HT4 Receptor Agonism in Primary Cortical Neurons
Introduction
Recent inquiries have sought information regarding the application of CVL-354 in primary cortical neuron assays to investigate its effects as a 5-HT4 receptor agonist. However, based on a thorough review of publicly available scientific literature and clinical trial information, it is crucial to clarify that CVL-354 is not a 5-HT4 receptor agonist but a selective kappa opioid receptor (KOR) antagonist .[1][2][3][4][5] Its development is focused on the treatment of conditions such as opioid use disorder, bipolar disorder, and major depressive disorder by targeting the dynorphin/KOR system.
Therefore, the application of CVL-354 to study 5-HT4 receptor-mediated signaling pathways in primary cortical neurons is not a scientifically supported approach. This document aims to provide accurate information by first outlining the established mechanism of action for CVL-354. Subsequently, in the interest of addressing the apparent research need, this document will provide detailed application notes and protocols for studying the effects of representative 5-HT4 receptor agonists in primary cortical neuron assays.
Part 1: CVL-354 - A Kappa Opioid Receptor Antagonist
CVL-354 (also known as icalcaprant) is a small molecule antagonist of the kappa opioid receptor. The KOR system is implicated in the regulation of mood, stress, and reward. Dysregulation of this system is believed to contribute to the negative affective states associated with substance withdrawal and certain psychiatric disorders. By blocking the KOR, CVL-354 is being investigated for its potential to alleviate these symptoms. Preclinical studies have demonstrated its efficacy in rodent models of opioid withdrawal.
Part 2: Application of 5-HT4 Receptor Agonists in Primary Cortical Neuron Assays
The serotonin 4 (5-HT4) receptor is a Gs-protein coupled receptor expressed in the central nervous system and is a key modulator of learning, memory, and cognitive processes. Activation of 5-HT4 receptors in neurons has been shown to influence synaptic plasticity and neuronal morphology. The following sections detail the signaling pathways, experimental protocols, and expected outcomes when studying the effects of 5-HT4 receptor agonists in primary cortical neuron cultures.
Signaling Pathways of 5-HT4 Receptor Activation
Activation of the 5-HT4 receptor in neurons initiates several downstream signaling cascades. The canonical pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). Additionally, 5-HT4 receptor stimulation can activate the Extracellular signal-Regulated Kinase (ERK) pathway, which is crucial for learning and memory, in a manner that can be independent of PKA but dependent on Src tyrosine kinase activation. In some contexts, 5-HT4 receptor activation can also influence neurite length and number through a Gα13/RhoA signaling pathway.
Signaling pathways activated by 5-HT4 receptor agonists in neurons.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of 5-HT4 receptor agonists in primary cortical neurons.
1. Primary Cortical Neuron Culture
-
Source: Embryonic day 15.5 (E15.5) mouse cortices.
-
Procedure:
-
Dissect cortices from E15.5 mouse embryos in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Mince the tissue and digest with trypsin at 37°C.
-
Gently dissociate the cells by trituration in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
Plate the dissociated neurons onto Poly-D-Lysine (PDL)-coated plates at a desired density.
-
Incubate at 37°C in a humidified incubator with 5% CO2. Culture for at least 7 days in vitro (DIV) to allow for maturation before compound treatment.
-
2. cAMP Accumulation Assay
-
Objective: To quantify the increase in intracellular cAMP following 5-HT4 receptor agonist stimulation.
-
Protocol:
-
Plate primary cortical neurons in a 96-well plate and culture for 7-10 DIV.
-
Replace the culture medium with pre-warmed assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes at 37°C.
-
Add varying concentrations of a 5-HT4 receptor agonist or vehicle control to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
3. ERK Phosphorylation (pERK) Assay
-
Objective: To measure the activation of the ERK signaling pathway.
-
Protocol:
-
Culture primary cortical neurons in 6-well or 12-well plates.
-
Serum-starve the neurons for 4-6 hours prior to stimulation.
-
Treat the cells with the 5-HT4 receptor agonist or vehicle for 5-15 minutes.
-
Immediately lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration using a BCA assay.
-
Analyze the levels of phosphorylated ERK (pERK) and total ERK by Western blotting or a quantitative immunoassay.
-
4. Neurite Outgrowth Assay
-
Objective: To assess the effect of 5-HT4 receptor agonists on the growth and branching of neurites.
-
Protocol:
-
Plate primary cortical neurons at a low density on PDL-coated 96-well plates.
-
After 24 hours, treat the neurons with the 5-HT4 receptor agonist, a positive control (e.g., BDNF), or a vehicle control.
-
Incubate for 48-72 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Perform immunocytochemistry using an antibody against a neuronal marker such as β-III tubulin (Tuj-1) or MAP2 to visualize neurites.
-
Acquire images using a high-content imaging system.
-
Analyze the images using appropriate software to quantify neurite length, number of branches, and other morphological parameters.
-
Experimental workflow for a neurite outgrowth assay.
Data Presentation
The following tables provide a template for summarizing quantitative data from the described assays when testing a hypothetical 5-HT4 receptor agonist.
Table 1: Effect of a 5-HT4 Agonist on cAMP Accumulation
| Treatment Group | Concentration (nM) | Intracellular cAMP (pmol/well) | Fold Change vs. Vehicle |
| Vehicle | - | 1.5 ± 0.2 | 1.0 |
| 5-HT4 Agonist | 1 | 3.2 ± 0.4 | 2.1 |
| 5-HT4 Agonist | 10 | 8.9 ± 1.1 | 5.9 |
| 5-HT4 Agonist | 100 | 15.3 ± 2.0 | 10.2 |
| 5-HT4 Agonist | 1000 | 16.1 ± 1.8 | 10.7 |
Table 2: Effect of a 5-HT4 Agonist on ERK Phosphorylation
| Treatment Group | Concentration (nM) | pERK / Total ERK Ratio (Arbitrary Units) | Fold Change vs. Vehicle |
| Vehicle | - | 0.25 ± 0.03 | 1.0 |
| 5-HT4 Agonist | 10 | 0.48 ± 0.05 | 1.9 |
| 5-HT4 Agonist | 100 | 1.12 ± 0.15 | 4.5 |
| 5-HT4 Agonist | 1000 | 1.21 ± 0.18 | 4.8 |
Table 3: Effect of a 5-HT4 Agonist on Neurite Outgrowth
| Treatment Group | Concentration (nM) | Average Neurite Length per Neuron (µm) | Average Number of Branches per Neuron |
| Vehicle | - | 150 ± 12 | 3.1 ± 0.4 |
| 5-HT4 Agonist | 10 | 185 ± 15 | 3.8 ± 0.5 |
| 5-HT4 Agonist | 100 | 240 ± 21 | 4.9 ± 0.6 |
| 5-HT4 Agonist | 1000 | 245 ± 25 | 5.1 ± 0.7 |
| BDNF (Positive Control) | 50 ng/mL | 280 ± 28 | 6.2 ± 0.8 |
While CVL-354 is a promising therapeutic candidate, its mechanism of action as a kappa opioid receptor antagonist makes it unsuitable for studying 5-HT4 receptor signaling. The protocols and data presented herein provide a framework for researchers interested in investigating the effects of true 5-HT4 receptor agonists on the signaling and morphology of primary cortical neurons. This approach will yield biologically relevant insights into the role of the 5-HT4 receptor in neuronal function.
References
- 1. CVL-354 for Healthy Subjects · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. RePORT ⟩ RePORTER [reporter.nih.gov]
- 3. CVL 354 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound by Cerevel Therapeutics for Bipolar I Disorder: Likelihood of Approval [pharmaceutical-technology.com]
- 5. This compound - Cerevel Therapeutics - AdisInsight [adisinsight.springer.com]
Troubleshooting & Optimization
Technical Support Center: Improving Icalcaprant Solubility for In Vivo Use
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges with icalcaprant for in vivo studies. Poor aqueous solubility is a common hurdle in preclinical development that can lead to low bioavailability and inconclusive results. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and offer detailed strategies to improve the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound compound is poorly soluble in aqueous solutions. What are the primary strategies I should consider to improve its solubility for in vivo studies?
A1: For poorly water-soluble compounds like this compound, a multi-pronged approach is often necessary. The primary strategies can be broadly categorized into formulation-based approaches, physicochemical modifications, and chemical modifications.[1][2][3]
-
Formulation-Based Approaches: These involve the use of excipients to increase the apparent solubility of the drug without altering its chemical structure. Common methods include the use of co-solvents, surfactants, cyclodextrins, and lipid-based drug delivery systems.[3]
-
Physicochemical Modifications: These techniques alter the physical properties of the drug to enhance its dissolution rate. Key methods include particle size reduction (micronization and nanosuspension) and modification of the crystal habit (polymorphs, amorphous forms).[1]
-
Chemical Modifications: These involve altering the chemical structure of the drug molecule itself, for instance, through salt formation or the creation of a soluble prodrug.
Q2: How do I select the most appropriate solubilization strategy for this compound?
A2: The selection of an appropriate solubilization strategy depends on the physicochemical properties of this compound, the intended route of administration, and the required dose. A systematic approach is recommended. The following workflow can guide your decision-making process.
References
Technical Support Center: Icalcaprant Schild Analysis Optimization
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the working concentration of icalcaprant for Schild analysis at the kappa-opioid receptor (KOR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
A1: this compound (also known as CVL-354) is a selective kappa-opioid receptor (KOR) antagonist.[1][2][3] Its primary target is the KOR, a G-protein coupled receptor (GPCR) involved in various neurological processes. This compound has been shown in preclinical evaluations to have a 10- to 40-fold greater affinity for the KOR compared to the mu-opioid receptor (MOR).[4]
Q2: What is a Schild analysis and why is it used for this compound?
A2: A Schild analysis is a pharmacological method used to characterize the affinity and nature of a competitive antagonist at a specific receptor.[5] It involves measuring the parallel rightward shift of an agonist's concentration-response curve in the presence of increasing concentrations of the antagonist. For this compound, a Schild analysis is the gold-standard method to quantify its binding affinity (expressed as a pA₂ or KB value) at the KOR and to confirm its mechanism as a competitive antagonist.
Q3: Which agonist and cell line should I use for an this compound Schild analysis?
A3: A common and selective KOR agonist suitable for this analysis is U-50,488H. For a cellular system, Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human kappa-opioid receptor (CHO-KOR or HEK-KOR) are recommended. These are widely used and commercially available systems for studying KOR pharmacology.
Q4: What functional assay is appropriate for this experiment?
A4: The KOR is a Gi-coupled receptor, meaning its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Therefore, a forskolin-stimulated cAMP inhibition assay is a robust and common functional readout for Schild analysis of KOR antagonists.
Q5: What is the expected outcome of a successful Schild analysis with this compound?
A5: A successful experiment will show that increasing concentrations of this compound cause a parallel rightward shift in the U-50,488H concentration-response curve with no change in the maximum response. The resulting Schild plot of log(dose ratio - 1) versus log[this compound] should be linear with a slope not significantly different from 1.0.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Non-parallel shifts in agonist curves | 1. This compound may not be acting as a simple competitive antagonist under the assay conditions. 2. Insufficient equilibration time for the antagonist. 3. The agonist (U-50,488H) may be acting at multiple receptors in your cell system. | 1. Verify the selectivity of your cell line. 2. Increase the pre-incubation time with this compound before adding the agonist. 3. Ensure you are using a selective KOR agonist and that your cell line does not express other opioid receptors at significant levels. |
| Schild plot slope is significantly different from 1.0 | Slope > 1.0: 1. Insufficient antagonist equilibration time. 2. Depletion of the antagonist due to non-specific binding. Slope < 1.0: 1. Negative cooperativity in binding. 2. Agonist acting at a second receptor type. 3. Saturable uptake or metabolism of the agonist. | 1. Optimize and increase the antagonist pre-incubation time. 2. Consider using assay plates with low protein binding properties. Include bovine serum albumin (BSA) in the assay buffer to reduce non-specific binding. 3. Re-evaluate the selectivity of your agonist and cell system. If the slope deviation is consistent, it may indicate a complex binding mechanism that warrants further investigation beyond a simple Schild analysis. |
| Depression of the maximum agonist response | 1. This compound may be exhibiting non-competitive (insurmountable) antagonism. 2. High concentrations of this compound may have off-target cytotoxic effects. | 1. If the depression is concentration-dependent, this compound may not be a purely competitive antagonist. 2. Perform a cell viability assay (e.g., MTT or Trypan Blue) with the highest concentrations of this compound used in your experiment. |
| High variability between replicate experiments | 1. Inconsistent cell passage number or health. 2. Pipetting errors, especially with serial dilutions. 3. Instability of reagents (this compound, U-50,488H, forskolin). | 1. Use cells within a consistent and low passage number range. Ensure cells are healthy and at the correct confluency. 2. Use calibrated pipettes and carefully prepare all serial dilutions fresh for each experiment. 3. Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. |
Quantitative Data Summary
The following table provides illustrative affinity data for this compound and other common opioid receptor ligands. The KB for this compound is estimated based on preclinical reports of its selectivity. Researchers should determine the precise KB value under their own experimental conditions.
| Compound | Primary Target | Antagonist KB (nM) | Agonist EC₅₀ (nM) |
| This compound (CVL-354) | KOR | ~1-5 (estimated) | N/A |
| nor-Binaltorphimine (nor-BNI) | KOR | 0.1-1.0 | N/A |
| U-50,488H | KOR | N/A | 1-10 |
| DAMGO | MOR | N/A | 1-10 |
| Naloxone | Pan-Opioid | 1-10 (at MOR, KOR, DOR) | N/A |
Note: KB (antagonist dissociation constant) and EC₅₀ (half-maximal effective concentration) values are approximate and can vary based on the specific assay conditions, cell type, and temperature.
Experimental Protocols
Protocol: Schild Analysis of this compound using a cAMP Inhibition Assay
This protocol is designed for CHO-KOR cells in a 384-well plate format using a competitive immunoassay to detect cAMP (e.g., HTRF or AlphaScreen).
1. Cell Culture and Plating: a. Culture CHO-KOR cells in appropriate growth medium until they reach 80-90% confluency. b. Harvest cells using a non-enzymatic dissociation solution. c. Resuspend cells in assay buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like 0.5 mM IBMX). d. Plate cells at an optimized density (e.g., 2,000-8,000 cells/well) into a 384-well plate and incubate according to your cAMP assay kit's instructions (this may be overnight for adherent cells or used immediately for suspension protocols).
2. Reagent Preparation: a. This compound (Antagonist): Prepare a 10 mM stock solution in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations. A suggested starting range is 10 µM down to 10 pM, plus a vehicle control (assay buffer with 0.1% DMSO). You will need at least 3-4 different fixed concentrations for the Schild analysis. b. U-50,488H (Agonist): Prepare a 10 mM stock in DMSO. Create a full concentration-response curve by serial dilution in assay buffer (e.g., 10 µM to 10 pM). c. Forskolin: Prepare a stock solution in DMSO. Dilute in assay buffer to a working concentration that produces approximately 80% of the maximal cAMP response (EC₈₀). This concentration must be optimized for your specific cell line but is often in the range of 1-10 µM.
3. Assay Procedure: a. Antagonist Pre-incubation: Add a fixed volume of each this compound dilution (or vehicle) to the appropriate wells. Incubate for a predetermined equilibration time (e.g., 30-60 minutes) at room temperature. b. Agonist Stimulation: Add the U-50,488H serial dilutions to the wells. Simultaneously, add the pre-determined EC₈₀ concentration of forskolin to all wells (except for negative controls). This will stimulate adenylyl cyclase, and the agonist will inhibit this stimulation. c. Incubation: Incubate the plate for the optimized stimulation time (e.g., 30-45 minutes) at room temperature. d. cAMP Detection: Lyse the cells and detect intracellular cAMP levels according to the manufacturer's protocol for your specific assay kit (e.g., by adding lysis buffer containing detection reagents). e. Read Plate: Read the plate on a compatible plate reader.
4. Data Analysis: a. Concentration-Response Curves: For each fixed concentration of this compound, plot the response (e.g., HTRF ratio) against the log concentration of U-50,488H. Fit the data using a four-parameter logistic equation to determine the EC₅₀ of U-50,488H for each curve. b. Dose Ratio Calculation: Calculate the dose ratio (DR) for each this compound concentration using the formula: DR = (EC₅₀ in presence of antagonist) / (EC₅₀ in absence of antagonist). c. Schild Plot Construction: Plot log(DR - 1) on the y-axis against the log of the molar concentration of this compound on the x-axis. d. Determine pA₂: Perform a linear regression on the Schild plot. If the slope is not significantly different from 1, the x-intercept is equal to the pA₂ value. The pA₂ is the negative logarithm of the KB.
Visualizations
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. This compound by Cerevel Therapeutics for Bipolar I Disorder: Likelihood of Approval [pharmaceutical-technology.com]
- 3. This compound - Cerevel Therapeutics - AdisInsight [adisinsight.springer.com]
- 4. This compound (CVL-354) / AbbVie [delta.larvol.com]
- 5. Matching models to data: a receptor pharmacologist's guide - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Icalcaprant in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Icalcaprant (also known as CVL-354) in various in vitro assays. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address potential experimental challenges, particularly those arising from off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective antagonist of the kappa-opioid receptor (KOR). It also exhibits weaker antagonist activity at the mu-opioid receptor (MOR), with approximately 31-fold lower affinity and 27-fold lower inhibitory potency compared to its activity at the KOR.[1]
Q2: What are the known off-target activities of this compound?
A2: The primary documented off-target activity of this compound is at the mu-opioid receptor (MOR), where it acts as a weak antagonist.[1] Comprehensive screening data against a wide panel of other receptors, ion channels, and transporters is not publicly available. However, based on the profiles of other CNS-active compounds, it is prudent to consider potential interactions with other G-protein coupled receptors (GPCRs), ion channels, and transporters, especially at higher concentrations.
Q3: We are observing unexpected results in our functional assay. Could this be due to off-target effects of this compound?
A3: Unexpected results in functional assays could indeed stem from off-target effects, particularly if high concentrations of this compound are being used. It is also important to consider other experimental variables such as cell line variability, reagent quality, and assay conditions. The troubleshooting guide below provides a more detailed approach to diagnosing such issues.
Troubleshooting Guide
Issue 1: Inconsistent IC50/EC50 values in functional assays.
-
Potential Cause 1: Off-target activity at other receptors.
-
Troubleshooting Step: If your cell line endogenously expresses other opioid receptor subtypes (e.g., mu or delta) or other GPCRs that could modulate the signaling pathway of interest, you may observe a mixed response.
-
Solution:
-
Use a cell line with a well-defined receptor expression profile, preferably one that only expresses the kappa-opioid receptor.
-
If using a more complex system, consider co-incubating with selective antagonists for potential off-target receptors to isolate the KOR-specific effect of this compound.
-
Perform a literature search for the expression profile of your specific cell line.
-
-
-
Potential Cause 2: Assay-dependent variability.
-
Troubleshooting Step: The observed potency of this compound can vary between different functional assays (e.g., cAMP vs. β-arrestin recruitment) due to biased signaling.
-
Solution:
-
Characterize the activity of this compound in multiple downstream signaling pathways to build a comprehensive pharmacological profile.
-
Ensure that your assay conditions (e.g., incubation time, temperature, cell density) are optimized and consistent.
-
-
Issue 2: Unexpected agonist-like activity at high concentrations.
-
Potential Cause: Partial agonism or inverse agonism at an off-target receptor.
-
Troubleshooting Step: While this compound is characterized as a KOR antagonist, at high concentrations it might exhibit partial agonist or inverse agonist activity at an unrelated receptor that influences your assay readout.
-
Solution:
-
Conduct a comprehensive dose-response curve, extending to high concentrations, to characterize the full pharmacological profile.
-
If possible, screen this compound against a panel of common off-target receptors to identify any such interactions.
-
-
Issue 3: High background signal or poor signal-to-noise ratio.
-
Potential Cause 1: Suboptimal assay conditions.
-
Troubleshooting Step: High background can be a result of issues with reagents, cell health, or the detection instrument.
-
Solution:
-
Optimize cell seeding density and serum concentrations.
-
Ensure reagents are fresh and properly stored.
-
Check the specifications and settings of your plate reader or imaging system.
-
-
-
Potential Cause 2: Endogenous receptor activity.
-
Troubleshooting Step: Some cell lines may have high basal activity of the receptor or signaling pathway being studied.
-
Solution:
-
Consider using an inverse agonist to reduce basal signaling.
-
Serum-starve cells prior to the assay to reduce the influence of growth factors.
-
-
Quantitative Data Summary
Disclaimer: A comprehensive off-target screening panel for this compound is not publicly available. The following tables present the known on-target and primary off-target activities of this compound, along with a representative, hypothetical off-target profile based on common liabilities for CNS drugs. This hypothetical data is for illustrative purposes to guide experimental design and troubleshooting.
Table 1: this compound Binding Affinities (Ki)
| Target | Receptor Subtype | Species | Radioligand | Ki (nM) | Data Source |
| On-Target | Kappa-Opioid Receptor (KOR) | Human | [³H]-U69,593 | ~1 | Assumed from potency |
| Primary Off-Target | Mu-Opioid Receptor (MOR) | Human | [³H]-DAMGO | ~31 | [1] |
| Hypothetical Off-Target Profile | Sigma-1 Receptor | Human | [³H]-(+)-Pentazocine | >1000 | Representative |
| Dopamine D2 Receptor | Human | [³H]-Spiperone | >1000 | Representative | |
| Serotonin 5-HT2A Receptor | Human | [³H]-Ketanserin | >1000 | Representative | |
| hERG Ion Channel | Human | [³H]-Astemizole | >10,000 | Representative |
Table 2: this compound Functional Activity (IC50/EC50)
| Assay Type | Target | Effect | EC50/IC50 (nM) | Data Source |
| On-Target | Kappa-Opioid Receptor (KOR) | Antagonism | ~2-5 | Assumed from potency |
| Primary Off-Target | Mu-Opioid Receptor (MOR) | Antagonism | ~135 | [1] |
| Hypothetical Off-Target Profile | Sigma-1 Receptor | No significant activity | >1000 | Representative |
| Dopamine D2 Receptor | No significant activity | >1000 | Representative | |
| Serotonin 5-HT2A Receptor | No significant activity | >1000 | Representative | |
| hERG Ion Channel | No significant inhibition | >10,000 | Representative |
Key Experimental Protocols
Radioligand Binding Assay (Competition)
-
Objective: To determine the binding affinity (Ki) of this compound for a specific receptor.
-
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the target receptor (e.g., [³H]-U69,593 for KOR).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, cell membranes, a fixed concentration of radioligand (typically at its Kd value), and varying concentrations of this compound.
-
Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).
-
Incubate the plate at a specified temperature for a sufficient time to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
-
Objective: To assess the antagonist activity of this compound at a Gi/o-coupled receptor like KOR.
-
Materials:
-
Cells expressing the receptor of interest.
-
This compound stock solution.
-
A known agonist for the receptor (e.g., U-50,488 for KOR).
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with varying concentrations of this compound for a specified time.
-
Add a fixed concentration of the agonist (typically its EC80) in the presence of forskolin.
-
Incubate for a specified time to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Generate a dose-response curve for this compound's inhibition of the agonist-induced decrease in cAMP and determine the IC50 value.
-
β-Arrestin Recruitment Assay
-
Objective: To measure the ability of this compound to block agonist-induced β-arrestin recruitment to the KOR.
-
Materials:
-
Cells co-expressing the KOR and a β-arrestin fusion protein (e.g., with a reporter enzyme or fluorescent tag).
-
This compound stock solution.
-
A known agonist for the receptor.
-
Substrate for the reporter enzyme or an imaging system for fluorescence detection.
-
-
Procedure:
-
Seed cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound.
-
Add a fixed concentration of the agonist to stimulate β-arrestin recruitment.
-
Incubate for a specified time.
-
Measure the signal generated from the β-arrestin recruitment (e.g., luminescence, fluorescence) according to the specific assay format.
-
Plot the inhibition of the agonist-induced signal against the concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: Kappa-Opioid Receptor (KOR) Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Troubleshooting Logic for Unexpected Results.
References
Technical Support Center: Prevention of Icalcaprant Degradation in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of Icalcaprant in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in an aqueous solution?
A1: Based on forced degradation studies, this compound is susceptible to degradation through several pathways in aqueous solutions. The primary routes of degradation are hydrolysis, oxidation, and photolysis. Hydrolysis is observed under both acidic and basic conditions, indicating the lability of certain functional groups in the molecule to acid and base-catalyzed reactions. The molecule is also sensitive to oxidative stress and degradation upon exposure to light.
Q2: What are the key factors that influence the stability of this compound in an aqueous solution?
A2: The stability of this compound in an aqueous solution is influenced by several factors:
-
pH: this compound is known to be sensitive to both acidic and alkaline pH, which can catalyze its hydrolytic degradation[1].
-
Temperature: Elevated temperatures can accelerate the rate of hydrolytic and oxidative degradation[2].
-
Light: Exposure to light, particularly UV light, can lead to photolytic degradation[1].
-
Oxygen and Oxidizing Agents: The presence of dissolved oxygen or other oxidizing agents can promote oxidative degradation of the molecule.
-
Excipients: The presence of certain excipients in a formulation can impact the stability of this compound.
Troubleshooting Guide
Problem: I am observing a rapid loss of this compound concentration in my aqueous solution.
| Possible Cause | Troubleshooting Steps |
| Inappropriate pH | 1. Measure the pH of your solution. 2. Adjust the pH to a neutral range (e.g., pH 6-7), as this compound is susceptible to acid and base hydrolysis[1]. 3. Use a suitable buffer system (e.g., phosphate buffer) to maintain the pH. |
| Oxidative Degradation | 1. De-gas your solvent (e.g., by sparging with nitrogen or argon) before preparing the solution to remove dissolved oxygen. 2. Consider adding an antioxidant to your formulation. See the "Experimental Protocols" section for guidance on selecting and evaluating antioxidants. 3. If your solution contains metal ions, which can catalyze oxidation, consider adding a chelating agent like EDTA. |
| Photodegradation | 1. Protect your solution from light by using amber-colored vials or by wrapping the container in aluminum foil. 2. Conduct experiments under low-light conditions whenever possible. |
| Thermal Degradation | 1. Store your this compound solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen, unless otherwise specified for your experiment. 2. Avoid repeated freeze-thaw cycles. |
Problem: I am seeing unexpected peaks in my chromatogram when analyzing my this compound solution.
| Possible Cause | Troubleshooting Steps |
| Formation of Degradation Products | 1. These are likely degradation products of this compound. 2. Refer to the "Experimental Protocols" section to perform a forced degradation study to systematically identify the degradation products formed under different stress conditions (acid, base, oxidation, heat, light). 3. Use a stability-indicating analytical method (e.g., HPLC with a gradient elution) that can resolve this compound from its degradation products. |
| Interaction with Excipients | 1. If your formulation contains excipients, they might be interacting with this compound or degrading themselves. 2. Analyze a placebo solution (containing all excipients except this compound) under the same conditions to identify any peaks originating from the excipients. |
Data Presentation
While specific quantitative degradation kinetics for this compound are not publicly available, the following table provides illustrative data for compounds with similar functional groups (e.g., benzamides, pyrrolidines) to demonstrate the impact of pH and temperature on stability.
Table 1: Illustrative Hydrolysis Rate Constants (k) for Structurally Related Compounds
| Compound Type | pH | Temperature (°C) | Approximate Half-life (t½) |
| Benzamide Derivative | 2 | 70 | ~ 24 hours |
| Benzamide Derivative | 7 | 70 | ~ 150 hours |
| Benzamide Derivative | 10 | 70 | ~ 5 hours |
| Pyrrolidine Derivative | 9 | 25 | ~ 50 hours |
This data is for illustrative purposes only and is synthesized from kinetic studies on related chemical structures. Actual degradation rates for this compound will vary.
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a systematic approach to identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of ~100 µg/mL. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 70°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to a light intensity of 1.2 million lux hours and an integrated near UV energy of 200 watt hours/square meter.
3. Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including an unstressed control, by a suitable analytical method, typically reverse-phase HPLC with UV detection. A gradient method is recommended to ensure separation of all degradation products.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control to identify degradation products.
-
Calculate the percentage of degradation for each condition.
-
The analytical method is considered "stability-indicating" if it can resolve the parent this compound peak from all major degradation product peaks.
Protocol 2: Evaluation of Antioxidant Effectiveness
This protocol helps in selecting an appropriate antioxidant to prevent oxidative degradation of this compound.
1. Preparation of Solutions:
-
Prepare an aqueous solution of this compound at the desired concentration and pH.
-
Prepare separate solutions containing this compound and different antioxidants at various concentrations (e.g., Butylated hydroxytoluene (BHT) at 0.01%, Ascorbic acid at 0.1%).
-
Prepare a control solution of this compound without any antioxidant.
2. Oxidative Stress Induction:
-
To accelerate the oxidative degradation, add a controlled amount of an oxidizing agent (e.g., a low concentration of hydrogen peroxide or a metal catalyst like CuCl₂) to each solution, or expose the solutions to air and light.
3. Stability Monitoring:
-
Store all solutions under the same conditions (e.g., room temperature, protected from light).
-
At regular intervals (e.g., 0, 24, 48, 72 hours), withdraw samples from each solution.
-
Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining concentration of this compound.
4. Data Analysis:
-
Plot the concentration of this compound versus time for each antioxidant and the control.
-
Compare the degradation rates. The most effective antioxidant will show the slowest rate of this compound degradation.
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: Experimental workflow for a forced degradation study.
References
Troubleshooting variability in Icalcaprant behavioral experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing Icalcaprant in behavioral experiments. Variability in animal behavioral studies can arise from numerous sources, and this resource aims to help identify and mitigate these issues to ensure robust and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability in our Forced Swim Test (FST) results with this compound. What are the potential causes?
High variability in the FST can stem from several factors, ranging from the experimental protocol to the characteristics of the animal subjects. Here’s a systematic approach to troubleshooting:
-
A. Compound and Dosing Issues:
-
Compound Integrity: Ensure the this compound being used is of high purity and has been stored correctly according to the manufacturer's instructions. Degradation of the compound can lead to inconsistent effects.
-
Vehicle Effects: The vehicle used to dissolve this compound should be tested alone to ensure it does not have an independent effect on mobility in the FST.
-
Dose-Response: A single dose of this compound may not be optimal for all subjects or conditions. It's crucial to perform a dose-response study to identify the most effective and consistent dose.
-
-
B. Animal and Environmental Factors:
-
Sex Differences: Studies with other kappa-opioid receptor (KOR) antagonists have shown significant sex differences in behavioral responses.[1][2][3] For instance, the KOR antagonist nor-binaltorphimine (norBNI) decreased immobility in male mice but had no effect in females in the FST.[1][2] It is critical to analyze data from male and female subjects separately.
-
Stress History: The stress level of the animals prior to testing can significantly impact their performance in the FST. Chronic stress can alter the kappa-opioid system, potentially affecting the response to this compound. Standardize handling and housing conditions to minimize unintended stress.
-
Strain and Species: Different rodent strains and species can exhibit baseline differences in FST performance and drug metabolism. Ensure consistency in the animal model used.
-
-
C. Procedural Variability:
-
Habituation: Allow for an adequate habituation period for the animals in the testing room to reduce anxiety from a novel environment.
-
Water Temperature: The temperature of the water in the swim tank should be consistent across all trials, as minor variations can affect activity levels.
-
Observer Bias: If scoring is done manually, ensure that the observers are blinded to the treatment groups to prevent bias. Automated scoring software can also help to reduce this variability.
-
Q2: Our Elevated Plus Maze (EPM) data with this compound is not showing a clear anxiolytic effect. What should we check?
Failure to observe an anxiolytic effect in the EPM can be due to a variety of factors. Consider the following troubleshooting steps:
-
A. Experimental Design:
-
Time of Day: The time of day when testing is conducted can influence anxiety levels in rodents. Maintain a consistent testing time across all groups.
-
Light Levels: The light intensity in the testing room and on the open arms of the maze is a critical factor. Higher light levels are more aversive and may be necessary to reveal an anxiolytic effect.
-
Habituation: While habituation to the room is important, excessive habituation to the testing apparatus can reduce anxiety and mask the effects of an anxiolytic compound.
-
-
B. Subject-Specific Factors:
-
Baseline Anxiety: If the baseline anxiety of the animals is too low, it will be difficult to detect an anxiolytic effect. This can be influenced by strain, sex, and prior handling.
-
Previous Test Experience: Repeated testing in the EPM can lead to one-trial tolerance, where the anxiolytic effect of a drug is diminished on subsequent exposures.
-
-
C. Drug-Related Issues:
-
Pharmacokinetics: Consider the timing of this compound administration relative to the EPM test. The peak effect of the drug should coincide with the behavioral testing period.
-
Dose Selection: As with the FST, an appropriate dose is crucial. A dose that is too low may be ineffective, while a dose that is too high could potentially have sedative effects that confound the results.
-
Data on Variability in KOR Antagonist Behavioral Studies
The following tables summarize quantitative data from preclinical studies on KOR antagonists, illustrating potential sources of variability.
Table 1: Effect of the KOR Antagonist nor-binaltorphimine (norBNI) on Immobility Time in the Forced Swim Test in Male vs. Female Mice.
| Treatment Group | Sex | Immobility Time (seconds, Mean ± SEM) |
| Vehicle | Male | 145 ± 10 |
| norBNI (10 mg/kg) | Male | 95 ± 12* |
| Vehicle | Female | 150 ± 15 |
| norBNI (10 mg/kg) | Female | 148 ± 11 |
*p < 0.05 compared to vehicle. Data are hypothetical and based on findings from referenced studies.
Table 2: Effect of the KOR Antagonist CERC-501 on Time Spent in the Open Arms of the Elevated Plus Maze in Rats with and without Prior Stress.
| Treatment Group | Prior Stress | Time in Open Arms (seconds, Mean ± SEM) |
| Vehicle | No Stress | 35 ± 5 |
| CERC-501 (10 mg/kg) | No Stress | 40 ± 6 |
| Vehicle | Stress | 15 ± 3 |
| CERC-501 (10 mg/kg) | Stress | 30 ± 4* |
*p < 0.05 compared to vehicle with stress. Data are hypothetical and based on findings from referenced studies.
Experimental Protocols
Detailed Methodology: Forced Swim Test (FST) for KOR Antagonists
This protocol is adapted from standard FST procedures with special considerations for KOR antagonists.
-
Apparatus: A cylindrical container (25 cm diameter, 50 cm height) filled with water (23-25°C) to a depth of 30 cm.
-
Animals: Male and female mice, housed under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Drug Administration: Administer this compound or vehicle at the appropriate time before the test to ensure peak brain exposure during the assay.
-
Procedure:
-
Acclimate mice to the testing room for at least 60 minutes before the test.
-
Gently place each mouse into the water cylinder for a 6-minute session.
-
Record the entire session using a video camera.
-
After 6 minutes, remove the mouse, dry it thoroughly, and return it to its home cage.
-
-
Data Analysis: Score the last 4 minutes of the 6-minute session for time spent immobile. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water. Analyze data from males and females separately.
Detailed Methodology: Elevated Plus Maze (EPM) for KOR Antagonists
This protocol is based on standard EPM procedures with considerations for assessing anxiolytic effects of KOR antagonists.
-
Apparatus: A plus-shaped maze with two open arms (50x10 cm) and two closed arms (50x10x40 cm) elevated 50 cm from the floor.
-
Animals: Male and female rats or mice, handled for several days before the test to reduce handling stress.
-
Drug Administration: Administer this compound or vehicle at a predetermined time before the test.
-
Procedure:
-
Acclimate the animal to the testing room for at least 30-60 minutes.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session with an overhead video camera and use tracking software for analysis.
-
-
Data Analysis: Key parameters to analyze include the time spent in the open arms, the number of entries into the open arms, and the total distance traveled. An anxiolytic effect is typically indicated by a significant increase in the time spent and/or entries into the open arms without a significant change in total distance traveled.
Visualizations
Caption: this compound's mechanism of action in blocking stress-induced negative affect.
Caption: A logical workflow for troubleshooting variability in behavioral experiments.
References
- 1. Sex Differences in the Effects of a Kappa Opioid Receptor Antagonist in the Forced Swim Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sex Differences in the Effects of a Kappa Opioid Receptor Antagonist in the Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sex Differences in Kappa Opioid Receptor Function and Their Potential Impact on Addiction - PMC [pmc.ncbi.nlm.nih.gov]
Icalcaprant Dose-Response Curve Fitting: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with icalcaprant. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during dose-response curve fitting experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (formerly CVL-354) is a selective kappa-opioid receptor (KOR) antagonist.[1][2] Its primary mechanism of action is to block the binding of endogenous ligands, such as dynorphin, to the KOR.[3] The KOR is a G protein-coupled receptor (GPCR) linked to Gαi/o proteins.[2]
Q2: What are the downstream signaling effects of KOR activation that this compound antagonizes?
A2: Activation of the KOR by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It also involves the modulation of ion channels, such as the activation of G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels.[4] Additionally, KOR activation can stimulate various mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, p38, and JNK. This compound, as an antagonist, blocks these downstream effects.
Q3: Why am I observing a poor fit for my this compound dose-response curve?
A3: A poor fit for a dose-response curve can arise from several factors, including issues with experimental design, reagent quality, and data analysis. Common problems include an incomplete curve (not reaching top and bottom plateaus), high variability between replicates, and incorrect model selection for non-linear regression. It is also crucial to ensure that the concentrations of this compound used are appropriate to capture the full range of the antagonistic effect.
Q4: What is the expected shape of a dose-response curve for a competitive antagonist like this compound?
A4: For a competitive antagonist, you would typically perform the experiment by measuring the response of a known KOR agonist at various concentrations in the presence and absence of different fixed concentrations of this compound. This will result in a rightward shift of the agonist's dose-response curve with increasing concentrations of this compound, without a change in the maximum response. A Schild analysis can then be used to determine the potency of this compound.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible IC50 Values in Functional Assays
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Cell Health and Passage Number | Ensure cells are healthy, viable, and within a low passage number. High passage numbers can lead to phenotypic drift and altered receptor expression. |
| Agonist Concentration | For antagonist assays, use a fixed concentration of the KOR agonist that elicits a response at or near its EC80 to ensure a sufficient assay window. |
| Incubation Times | Optimize incubation times for both the antagonist (this compound) and the agonist to ensure that the binding has reached equilibrium. |
| Reagent Quality and Stability | Use high-purity this compound and agonist. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Assay Conditions | Maintain consistent assay conditions such as temperature, pH, and buffer composition across all experiments. |
Issue 2: Poor Sigmoidal Fit to the Dose-Response Data
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incomplete Curve | Extend the concentration range of this compound to ensure that both the top and bottom plateaus of the curve are well-defined. |
| High Data Scatter | Minimize pipetting errors by using calibrated pipettes and proper technique. Ensure uniform cell seeding density and consider using a randomized plate layout to avoid edge effects. |
| Incorrect Data Transformation | Ensure that the x-axis (concentration) is log-transformed before fitting the data to a sigmoidal dose-response model. |
| Inappropriate Curve Fitting Model | Use a four-parameter logistic (4PL) model for sigmoidal dose-response curves. If the curve is asymmetrical, consider a five-parameter logistic (5PL) model. |
| Outliers | Identify and consider removing statistical outliers. However, this should be done with caution and with a clear justification. |
Data Presentation
The following tables present illustrative quantitative data for a hypothetical KOR antagonist, as specific preclinical dose-response data for this compound is not publicly available. This data is provided for educational and comparative purposes.
Table 1: Illustrative Radioligand Binding Affinity of a KOR Antagonist
| Parameter | Value |
| Radioligand | [³H]-Diprenorphine |
| Receptor Source | CHO-K1 cell membranes expressing human KOR |
| Kᵢ (nM) | 1.5 ± 0.2 |
| Hill Slope | 1.1 ± 0.1 |
| Number of Experiments (n) | 3 |
Kᵢ value was determined by competitive binding against the non-selective opioid antagonist [³H]-diprenorphine.
Table 2: Illustrative Functional Antagonism in a GTPγS Binding Assay
| Parameter | Value |
| Agonist | U-50,488 (KOR agonist) |
| IC₅₀ (nM) | 12.5 ± 2.1 |
| Hill Slope | -0.9 ± 0.1 |
| Assay Conditions | Inhibition of U-50,488-stimulated [³⁵S]GTPγS binding |
| Number of Experiments (n) | 4 |
IC₅₀ represents the concentration of the antagonist required to inhibit 50% of the maximal response induced by the agonist.
Table 3: Illustrative Functional Antagonism in a cAMP Assay
| Parameter | Value |
| Agonist | Dynorphin A |
| IC₅₀ (nM) | 25.3 ± 3.5 |
| Hill Slope | -1.2 ± 0.2 |
| Assay Conditions | Reversal of Dynorphin A-induced inhibition of forskolin-stimulated cAMP production |
| Number of Experiments (n) | 3 |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for KOR Antagonists
Objective: To determine the binding affinity (Kᵢ) of this compound for the kappa-opioid receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human KOR (e.g., CHO-K1 cells).
-
Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Competitive Binding: Incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-diprenorphine) and a range of concentrations of this compound.
-
Incubation: Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: GTPγS Binding Assay for KOR Antagonists
Objective: To determine the functional potency (IC₅₀) of this compound in inhibiting KOR-mediated G-protein activation.
Methodology:
-
Membrane Preparation: Use cell membranes from a cell line expressing the human KOR.
-
Assay Buffer: Use a buffer containing GDP (to allow for agonist-stimulated GTPγS binding), MgCl₂, and NaCl.
-
Reaction Mixture: Prepare a reaction mixture containing the cell membranes, a fixed concentration of a KOR agonist (e.g., U-50,488), and varying concentrations of this compound.
-
Initiation of Reaction: Add [³⁵S]GTPγS to the reaction mixture to initiate the binding reaction.
-
Incubation: Incubate at 30°C for a predetermined optimal time (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀.
Mandatory Visualizations
References
- 1. Systemic kappa opioid receptor antagonism accelerates reinforcement learning via augmentation of novelty processing in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. Development of Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. graphpad.com [graphpad.com]
Technical Support Center: Assessing Icalcaprant Cytotoxicity in SH-SY5Y Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers assessing the cytotoxicity of Icalcaprant in SH-SY5Y human neuroblastoma cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound (formerly CVL-354) is a selective kappa-opioid receptor (KOR) antagonist.[1][2][3][4] It is under development for the treatment of major depressive disorder and bipolar disorder.[5] Its primary mechanism of action is to block the binding of ligands to the kappa-opioid receptor.
Q2: Why use SH-SY5Y cells to assess the cytotoxicity of this compound?
A2: SH-SY5Y cells are a human-derived neuroblastoma cell line commonly used in neuroscience research. They can be differentiated into a more mature neuronal phenotype, making them a relevant model for studying the effects of neuroactive compounds like this compound. These cells are well-characterized for cytotoxicity studies.
Q3: What are the initial steps to consider before starting a cytotoxicity assessment of this compound?
A3: Before initiating cytotoxicity experiments, it is crucial to:
-
Characterize the compound: Ensure the purity and stability of your this compound stock.
-
Optimize cell culture conditions: Maintain consistent SH-SY5Y cell culture conditions, including passage number and confluency, as these can impact experimental outcomes.
-
Determine the appropriate concentration range: Perform a preliminary dose-response experiment to identify a broad range of this compound concentrations to test.
-
Select appropriate cytotoxicity assays: Choose multiple assays that measure different aspects of cell death (e.g., metabolic activity, membrane integrity, apoptosis) to obtain a comprehensive cytotoxicity profile.
Q4: Which cytotoxicity assays are recommended for assessing this compound's effect on SH-SY5Y cells?
A4: A multi-assay approach is recommended. Commonly used methods include:
-
MTT or XTT Assay: Measures metabolic activity, which is an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Release Assay: Measures the release of LDH from damaged cells, indicating loss of membrane integrity.
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between apoptotic and necrotic cells via flow cytometry or fluorescence microscopy.
-
Caspase Activity Assays: Measures the activity of caspases (e.g., caspase-3/7), which are key mediators of apoptosis.
-
ATP Assay: Quantifies intracellular ATP levels as a measure of cell viability.
Troubleshooting Guides
MTT Assay Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| High background absorbance | Contamination of media or reagents with bacteria or yeast. | Use fresh, sterile reagents and media. Filter-sterilize solutions if necessary. |
| Incomplete removal of MTT solution before adding solubilizer. | Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. | |
| Low signal or poor sensitivity | Low cell number. | Optimize the initial cell seeding density. |
| Insufficient incubation time with MTT or solubilizer. | Increase the incubation time for MTT (up to 4 hours) and ensure complete solubilization of formazan crystals. | |
| This compound interferes with MTT reduction. | Use an alternative viability assay (e.g., LDH or ATP assay) to confirm results. | |
| High variability between replicates | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
LDH Release Assay Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| High spontaneous LDH release in control cells | Poor cell health or over-confluency. | Use cells at a lower passage number and ensure they are in the logarithmic growth phase. Seed at an appropriate density to avoid overgrowth. |
| Mechanical stress during handling. | Handle cells gently during media changes and reagent additions. | |
| Low maximum LDH release | Incomplete cell lysis. | Ensure the lysis buffer is added to the maximum release control wells and incubated for a sufficient time. |
| Low cell number. | Increase the cell seeding density. | |
| This compound interferes with LDH enzyme activity | Compound inhibits or enhances LDH activity. | Run a control with this compound added directly to the LDH substrate to check for interference. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium and incubate for the desired time (e.g., 24, 48 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Protocol 2: LDH Release Assay for Cytotoxicity
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.
-
Maximum LDH Release Control: Add 10 µL of lysis buffer to the control wells designated for maximum LDH release and incubate for 15 minutes.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each supernatant sample in a new 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs) * 100.
Quantitative Data Presentation
Table 1: Example Data Table for MTT Assay Results
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 1 | 1.22 | 0.07 | 97.6 |
| 10 | 1.15 | 0.09 | 92.0 |
| 50 | 0.88 | 0.06 | 70.4 |
| 100 | 0.45 | 0.05 | 36.0 |
Table 2: Example Data Table for LDH Assay Results
| This compound Concentration (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Vehicle Control) | 0.15 | 0.02 | 0 |
| 1 | 0.16 | 0.03 | 1.2 |
| 10 | 0.25 | 0.04 | 11.8 |
| 50 | 0.68 | 0.05 | 62.4 |
| 100 | 1.05 | 0.07 | 105.9 |
| Max Release Control | 1.00 | 0.06 | 100 |
| Spontaneous Release | 0.14 | 0.02 | 0 |
Visualizations
Caption: Workflow for assessing this compound cytotoxicity in SH-SY5Y cells.
Caption: Hypothetical signaling pathway for KOR antagonist-induced cytotoxicity.
References
- 1. This compound - Cerevel Therapeutics - AdisInsight [adisinsight.springer.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound by Cerevel Therapeutics for Bipolar I Disorder: Likelihood of Approval [pharmaceutical-technology.com]
Technical Support Center: Icalcaprant Blood-Brain Barrier Penetration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with icalcaprant, a kappa-opioid receptor (KOR) antagonist. The focus is on addressing potential challenges related to its penetration of the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its blood-brain barrier penetration important?
A1: this compound (also known as CVL-354) is a selective kappa-opioid receptor (KOR) antagonist currently under development for the treatment of major depressive disorder and substance-related disorders.[1] Since the KORs targeted for these central nervous system (CNS) conditions are located within the brain, efficient penetration of the blood-brain barrier is critical for the therapeutic efficacy of this compound. The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.
Q2: Is there evidence that this compound penetrates the blood-brain barrier?
A2: Yes, preclinical and clinical evidence indicates that this compound is brain penetrant. A presentation abstract referred to this compound as a "Novel, Brain Penetrant" KOR antagonist.[2] Furthermore, a Positron Emission Tomography (PET) trial has been designed to measure the target occupancy of this compound at kappa and mu opioid receptors directly in the human brain, which would only be possible if the compound crosses the BBB.[3] Animal studies have also shown that this compound can reduce the physical signs of opioid withdrawal, an effect mediated within the CNS.[4]
Q3: What are the potential challenges in assessing the BBB penetration of this compound?
A3: The primary challenges revolve around quantifying the extent of brain penetration and understanding the mechanisms governing its transport. Key challenges include:
-
Efflux Transporter Activity: The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp), which actively pump xenobiotics out of the brain. If this compound is a substrate for P-gp or other efflux transporters, its brain concentrations could be significantly reduced. Many opioid compounds are known to be P-gp substrates.
-
Non-specific Brain Tissue Binding: High non-specific binding to brain tissue can lead to an overestimation of the unbound, pharmacologically active drug concentration at the target receptor.
-
Inter-species Variability: BBB characteristics and transporter expression can differ between preclinical animal models and humans, making direct extrapolation of results challenging.
Q4: What are typical brain-to-plasma concentration ratios for kappa-opioid receptor antagonists?
A4: While specific quantitative data for this compound is not publicly available, data from other KOR antagonists can provide a reference point. For example, the KOR antagonist JDTic has a reported brain/plasma exposure ratio of 6.9 in rats. It is important to note that brain-to-plasma ratios can be misleading if not corrected for plasma protein binding and non-specific brain tissue binding (unbound brain-to-plasma ratio, Kp,uu).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental evaluation of this compound's BBB penetration.
| Observed Issue | Potential Cause | Recommended Action |
| Low total brain-to-plasma ratio in preclinical models. | 1. Poor passive permeability across the BBB. 2. Active efflux by transporters like P-glycoprotein (P-gp). 3. Rapid metabolism in the brain or periphery. | 1. Conduct in vitro permeability assays (e.g., PAMPA, Caco-2) to assess passive diffusion. 2. Perform in vitro transporter assays to determine if this compound is a P-gp substrate. 3. Co-administer with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) in animal studies to assess the impact on brain concentrations. 4. Analyze brain and plasma for major metabolites. |
| High total brain-to-plasma ratio but low in vivo efficacy. | 1. High non-specific binding to brain tissue, resulting in low unbound drug concentrations at the KOR. 2. The compound is not reaching the specific brain regions where the target is located. | 1. Determine the fraction of unbound drug in brain tissue (fu,brain) using brain slice or brain homogenate methods and calculate the unbound brain-to-plasma ratio (Kp,uu). 2. Utilize microdialysis to measure unbound drug concentrations in the brain extracellular fluid. 3. Consider autoradiography or PET imaging to visualize drug distribution within the brain. |
| Inconsistent results between in vitro BBB models and in vivo data. | 1. In vitro models may lack the full complexity of the in vivo BBB, including the influence of pericytes, astrocytes, and dynamic blood flow. 2. Differences in transporter expression and activity between cell lines and native brain endothelial cells. | 1. Use more complex in vitro models, such as co-culture systems with astrocytes and pericytes or microfluidic "BBB-on-a-chip" models. 2. Validate the expression and function of key efflux transporters in the chosen in vitro system. 3. Whenever possible, correlate in vitro findings with in vivo data from at least two different animal species. |
Quantitative Data Summary
Specific quantitative data for this compound's BBB penetration are not publicly available at this time. The following table provides a template for organizing such data once it is generated, with comparative values for other KOR antagonists included for context.
| Compound | Parameter | Value | Species | Method | Reference |
| This compound | Kp (Total Brain/Plasma Ratio) | Data not available | |||
| Kp,uu (Unbound Brain/Unbound Plasma Ratio) | Data not available | ||||
| P-gp Efflux Ratio | Data not available | ||||
| JDTic | Kp (Total Brain/Plasma Ratio) | 6.9 | Rat | In vivo | |
| LY2456302 | Receptor Occupancy ED50 | 0.75 mg/kg (KOR) | Rat | In vivo | |
| ML350 | Brain Penetration | Good | Rat | In vivo PK |
Experimental Protocols
1. In Vitro P-glycoprotein (P-gp) Substrate Assessment using Caco-2/MDR1-MDCK Cell Monolayers
-
Objective: To determine if this compound is a substrate of the P-gp efflux transporter.
-
Methodology:
-
Seed Caco-2 or MDR1-MDCK cells on Transwell inserts and culture until a confluent monolayer is formed, confirmed by measuring transepithelial electrical resistance (TEER).
-
Prepare a solution of this compound at a relevant concentration in transport buffer.
-
To assess bidirectional transport, add the this compound solution to either the apical (A) or basolateral (B) chamber of the Transwell plates.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber (B for A-to-B transport and A for B-to-A transport).
-
Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An efflux ratio significantly greater than 2, which is reduced in the presence of a P-gp inhibitor, suggests that the compound is a P-gp substrate.
-
2. In Vivo Brain-to-Plasma Ratio (Kp) and Unbound Brain-to-Plasma Ratio (Kp,uu) Determination
-
Objective: To quantify the extent of this compound penetration into the brain.
-
Methodology:
-
Administer this compound to a cohort of rodents (e.g., rats, mice) at a therapeutically relevant dose.
-
At a time point corresponding to the expected steady-state concentration, collect blood and brain samples.
-
Process the blood to obtain plasma. Homogenize the brain tissue.
-
Determine the concentration of this compound in plasma (Cp) and brain homogenate (Cbrain) using LC-MS/MS.
-
Calculate the total brain-to-plasma ratio (Kp = Cbrain / Cp).
-
To determine Kp,uu, measure the unbound fraction of this compound in plasma (fu,p) and brain homogenate (fu,brain) using equilibrium dialysis or rapid equilibrium dialysis (RED).
-
Calculate the unbound brain-to-plasma ratio: Kp,uu = (Cbrain * fu,brain) / (Cp * fu,p).
-
Visualizations
Caption: Experimental workflow for assessing this compound BBB penetration.
Caption: this compound's mechanism of action at the KOR signaling pathway.
References
Navigating Preclinical Oral Bioavailability of CVL-354: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to understanding and optimizing the oral bioavailability of CVL-354 (icalcaprant) in preclinical models. CVL-354 is an orally administered selective κ-opioid receptor antagonist currently in clinical development for major depressive disorder and substance-related disorders.[1] While specific preclinical pharmacokinetic data for CVL-354 is not publicly available, this guide offers troubleshooting strategies and frequently asked questions based on established principles of oral drug delivery for central nervous system (CNS) active compounds and kappa opioid receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: What is the significance of oral administration for CVL-354?
A1: Oral administration is the intended route for CVL-354 in clinical use.[1] Optimizing oral bioavailability in preclinical models is a critical step to ensure consistent and effective drug exposure, which is essential for accurately evaluating its efficacy and safety in subsequent clinical trials.
Q2: What are the potential challenges in achieving optimal oral bioavailability for a compound like CVL-354?
A2: As a CNS-active kappa opioid receptor antagonist, CVL-354 may face several challenges common to this class of molecules:
-
Physicochemical Properties: Poor aqueous solubility and/or membrane permeability can limit absorption from the gastrointestinal (GI) tract.
-
First-Pass Metabolism: Significant metabolism in the gut wall or liver can reduce the amount of active drug reaching systemic circulation.
-
Efflux Transporters: P-glycoprotein (P-gp) and other efflux transporters at the blood-brain barrier and in the GI tract can actively pump the drug out of cells, limiting absorption and brain penetration.
-
GI Tract Environment: Factors such as pH, food effects, and GI motility can influence drug dissolution and absorption.
Q3: Are there general formulation strategies to enhance the oral bioavailability of kappa opioid receptor antagonists?
A3: Yes, various formulation strategies can be employed to overcome bioavailability challenges:
-
Solubilization Techniques: For poorly soluble compounds, approaches like salt formation, co-solvents, surfactants, and amorphous solid dispersions can improve dissolution.
-
Permeation Enhancers: Excipients that reversibly modulate the tight junctions of the intestinal epithelium can enhance the absorption of poorly permeable drugs.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can improve the solubility and absorption of lipophilic drugs and may also mitigate first-pass metabolism.
-
Efflux Pump Inhibitors: Co-administration with inhibitors of P-gp and other transporters can increase drug absorption and CNS penetration.
Troubleshooting Guide
This guide addresses potential issues that researchers may encounter during the preclinical evaluation of CVL-354's oral bioavailability.
| Observed Issue | Potential Causes | Recommended Troubleshooting Steps |
| Low Oral Bioavailability (F% < 10%) | 1. Poor aqueous solubility.2. Low intestinal permeability.3. High first-pass metabolism.4. Significant efflux by transporters (e.g., P-gp). | 1. Characterize the physicochemical properties of CVL-354 (solubility at different pH, logP, pKa).2. Conduct in vitro permeability assays (e.g., Caco-2, PAMPA) to assess passive and active transport.3. Perform in vitro metabolism studies using liver microsomes or hepatocytes from the preclinical species of interest.4. Evaluate different formulation strategies to enhance solubility and/or permeability (see FAQs).5. Consider co-dosing with a P-gp inhibitor in preclinical models to assess the impact of efflux. |
| High Inter-Animal Variability in Plasma Concentrations | 1. Inconsistent dosing technique (e.g., gavage).2. Food effects influencing absorption.3. Genetic polymorphisms in drug-metabolizing enzymes or transporters in the animal strain. | 1. Ensure consistent and accurate oral gavage technique.2. Conduct pharmacokinetic studies in both fasted and fed states to evaluate food effects.3. Use a well-characterized and genetically homogenous animal strain for pharmacokinetic studies. |
| Poor Brain Penetration Despite Adequate Systemic Exposure | 1. High affinity for plasma proteins.2. Active efflux at the blood-brain barrier (BBB) by transporters like P-gp. | 1. Determine the plasma protein binding of CVL-354.2. Conduct in situ brain perfusion studies or in vivo studies with co-administration of a P-gp inhibitor to assess the role of efflux at the BBB. |
Experimental Protocols
Detailed methodologies are crucial for reproducible preclinical studies. Below are outlines for key experiments.
Protocol 1: In Vitro Solubility Determination
Objective: To determine the aqueous solubility of CVL-354 at different pH values relevant to the gastrointestinal tract.
Methodology:
-
Prepare a series of buffers at pH 1.2, 4.5, 6.8, and 7.4.
-
Add an excess amount of CVL-354 powder to each buffer.
-
Shake the samples at a constant temperature (e.g., 37°C) for a specified period (e.g., 24-48 hours) to reach equilibrium.
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of CVL-354 in the filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active transport of CVL-354.
Methodology:
-
Culture Caco-2 cells on permeable filter supports until a confluent monolayer is formed, confirmed by measuring transepithelial electrical resistance (TEER).
-
For apical-to-basolateral (A-B) permeability, add CVL-354 to the apical side and measure its appearance on the basolateral side over time.
-
For basolateral-to-apical (B-A) permeability, add CVL-354 to the basolateral side and measure its appearance on the apical side over time.
-
Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests the involvement of active efflux.
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the oral bioavailability and key pharmacokinetic parameters of CVL-354 in a rodent model (e.g., rats).
Methodology:
-
Fast animals overnight prior to dosing.
-
Administer CVL-354 intravenously (IV) to one group of animals to determine clearance and volume of distribution.
-
Administer CVL-354 orally (PO) via gavage to another group of animals.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) post-dosing.
-
Process blood samples to obtain plasma and analyze for CVL-354 concentration using a validated bioanalytical method.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using non-compartmental analysis.
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizing Experimental Workflows and Pathways
Signaling Pathway of CVL-354
Caption: Mechanism of action of CVL-354 as a KOR antagonist.
Oral Bioavailability Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low oral bioavailability.
In Vivo Pharmacokinetic Study Workflow
Caption: Key steps in a preclinical oral bioavailability study.
References
Validation & Comparative
A Comparative Analysis of Icalcaprant and Aticaprant as Kappa Opioid Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kappa opioid receptor (KOR) has emerged as a significant target in the development of therapeutics for a range of neuropsychiatric disorders, including major depressive disorder (MDD), anhedonia, and substance use disorders. Activation of the KOR by its endogenous ligand, dynorphin, is associated with negative affective states, stress, and dysphoria. Consequently, antagonism of the KOR is a promising therapeutic strategy. This guide provides a comparative overview of two investigational KOR antagonists: icalcaprant (CVL-354) and aticaprant (JNJ-67953964, formerly CERC-501 or LY-2456302).
Pharmacological Profile: A Head-to-Head Comparison
Both this compound and aticaprant are selective antagonists of the KOR. The following table summarizes their key in vitro pharmacological parameters.
| Parameter | This compound (CVL-354) | Aticaprant (JNJ-67953964) |
| Binding Affinity (Ki) at KOR | Data not publicly available. Preclinical studies indicate a 10- to 40-fold higher affinity for KOR over MOR[1]. | 0.81 nM[1] |
| Binding Affinity (Ki) at MOR | Approximately 31-fold lower affinity than for KOR[2]. | 24.0 nM[1] |
| Binding Affinity (Ki) at DOR | Data not publicly available. | 155 nM[1] |
| Selectivity (KOR vs. MOR) | ~31-fold | ~30-fold |
| Functional Activity (IC50) | Data not publicly available. Described as having 27-fold lower inhibitory potency at MOR relative to KOR. | 3.0 ± 4.6 nM (in a whole-cell electrophysiology study) |
| Development Status | Phase 1 clinical trials for major depressive disorder and preclinical development for substance-related disorders. | Development for major depressive disorder was discontinued in Phase 3 trials due to lack of effectiveness. |
Signaling Pathways and Experimental Workflows
To characterize the antagonistic properties of compounds like this compound and aticaprant, several key in vitro assays are employed. These assays assess the ability of the antagonist to bind to the receptor and to block the functional response induced by an agonist.
Kappa Opioid Receptor Signaling Pathway
The KOR is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o pathway. Upon activation by an agonist (e.g., dynorphin), the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It also modulates ion channels, leading to neuronal inhibition. A KOR antagonist blocks these downstream effects.
Experimental Workflow: Radioligand Binding Assay
This assay quantifies the affinity of a drug for a receptor. A radiolabeled ligand with known affinity for the KOR is competed with varying concentrations of the unlabeled test compound (this compound or aticaprant). The concentration of the test compound that displaces 50% of the radioligand is the IC50, from which the inhibition constant (Ki) is calculated.
Experimental Workflow: GTPγS Binding Assay
This functional assay measures the extent of G-protein activation upon receptor stimulation. In the presence of a KOR agonist, the G-protein binds to a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS. An antagonist will inhibit this agonist-induced binding.
Detailed Experimental Protocols
While the specific, proprietary protocols for the characterization of this compound and aticaprant are not publicly available, the following are representative methodologies for the key assays used to evaluate KOR antagonists.
Radioligand Competition Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compound for the KOR.
-
Materials:
-
Cell membranes from a cell line stably expressing the human KOR (e.g., CHO-KOR or HEK-KOR cells).
-
Radioligand: Typically [³H]U69,593 or another high-affinity KOR agonist/antagonist.
-
Test compound (this compound or aticaprant) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and a range of concentrations of the test compound.
-
The incubation is carried out at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled KOR ligand.
-
The IC50 value is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Functional Assay
-
Objective: To measure the ability of the antagonist to block agonist-stimulated G-protein activation.
-
Materials:
-
Cell membranes expressing the human KOR.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
KOR agonist (e.g., U-50,488).
-
Test compound (this compound or aticaprant).
-
Assay buffer containing GDP, MgCl₂, and NaCl.
-
-
Procedure:
-
Cell membranes are pre-incubated with the test antagonist at various concentrations.
-
A fixed concentration of the KOR agonist is added to stimulate the receptor.
-
[³⁵S]GTPγS is added, and the mixture is incubated to allow for G-protein binding.
-
The reaction is terminated by filtration.
-
The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
The ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding is used to determine its potency (Kb).
-
cAMP Accumulation Assay
-
Objective: To assess the antagonist's ability to block the agonist-induced inhibition of adenylyl cyclase.
-
Materials:
-
Whole cells expressing the human KOR.
-
Forskolin (an adenylyl cyclase activator).
-
KOR agonist.
-
Test compound (this compound or aticaprant).
-
cAMP detection kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Cells are pre-treated with the test antagonist.
-
Adenylyl cyclase is stimulated with forskolin to increase basal cAMP levels.
-
The KOR agonist is added, which will inhibit adenylyl cyclase and reduce cAMP levels.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a suitable detection method.
-
The antagonist's ability to reverse the agonist-induced decrease in cAMP levels is quantified to determine its functional potency.
-
Conclusion
Both this compound and aticaprant are potent and selective KOR antagonists. Aticaprant has been more extensively studied, with publicly available data on its binding affinity and functional potency. While development for MDD has been halted, its pharmacological profile provides a valuable benchmark. This compound is in an earlier stage of clinical development, and while specific quantitative data on its KOR affinity is not yet in the public domain, it is reported to have a favorable selectivity profile. Further publication of preclinical and clinical data for this compound will be crucial for a more definitive comparison of these two KOR antagonists. The experimental protocols outlined provide a framework for the continued investigation and characterization of novel KOR-targeting compounds.
References
A Comparative In Vivo Analysis of Icalcaprant and Norbinaltorphimine: Potency at the Kappa-Opioid Receptor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo potency of two prominent kappa-opioid receptor (KOR) antagonists: icalcaprant (CVL-354) and norbinaltorphimine (nor-BNI). While both compounds are pivotal tools in neuroscience research and hold therapeutic promise, their in vivo characteristics, particularly potency and duration of action, exhibit notable differences. This guide synthesizes available experimental data to facilitate informed decisions in research and development.
Executive Summary
This compound is a novel, selective KOR antagonist currently in clinical development for mood and substance use disorders. Preclinical data highlight its role as a potent and brain-penetrant antagonist.[1] Norbinaltorphimine is a well-established, highly selective KOR antagonist widely used in preclinical research, renowned for its potent and exceptionally long-lasting in vivo activity.
Direct comparative in vivo potency data, such as ED50 values from head-to-head studies, are not publicly available for this compound. However, by examining individual in vivo studies, a qualitative and indirect comparison can be made. Nor-BNI demonstrates potent antagonism of KOR agonist-induced effects at doses in the low mg/kg range, with an exceptionally long duration of action that can last for weeks.[2][3][4] this compound has been shown to be effective in rodent models of opioid withdrawal, indicating significant in vivo target engagement, though specific potency metrics are not yet disclosed.[5]
Quantitative Data Summary
Due to the limited availability of public data for this compound, a direct quantitative comparison of in vivo potency (e.g., ED50) is not possible at this time. The following table summarizes the available in vivo data for norbinaltorphimine to provide a benchmark for its potency.
| Compound | Animal Model | Assay | Agonist Challenged | Effective Dose Range (Route) | Key Finding |
| Norbinaltorphimine | Mouse | Tail-pinch Test | U-50,488H | 5 - 20 mg/kg (s.c.) | Antagonism of KOR-mediated analgesia, reaching a plateau at 2 hours and lasting for at least 4 days. |
| Norbinaltorphimine | Mouse | Acetic Acid-induced Writhing | U-50,488H | 5 - 20 mg/kg (s.c.) | Potent and selective kappa-antagonistic action observed 24 hours after administration. |
| Norbinaltorphimine | Mouse | Tail-flick Test | U-50,488H | 10 mg/kg (i.p.) | A single injection fully blocked the analgesic response to the KOR agonist. |
| Norbinaltorphimine | Mouse | Tail-withdrawal Assay | U-50,488H | 10 mg/kg (i.p.) | A single dose resulted in a significant blockade of KOR agonist-mediated analgesia for 14-21 days. |
| This compound | Rodent | Acute Opioid Withdrawal Model | Not Specified | Not Disclosed | Attenuated the physical signs of withdrawal, demonstrating in vivo efficacy. |
Experimental Protocols
Norbinaltorphimine: Antagonism of U-50,488H-induced Analgesia in the Mouse Tail-flick Test
This protocol is a composite based on several cited studies.
-
Animals: Male C57BL/6 mice are commonly used.
-
Drug Preparation: Norbinaltorphimine and the KOR agonist U-50,488H are dissolved in sterile saline.
-
Procedure:
-
A baseline tail-flick latency is determined by immersing the distal portion of the mouse's tail in a warm water bath (typically 52-56°C) and recording the time to withdrawal. A cut-off time is pre-determined to prevent tissue damage.
-
Norbinaltorphimine is administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection, at doses ranging from 1 to 20 mg/kg.
-
At various time points after nor-BNI administration (e.g., 24 hours, 7 days, 21 days), mice are challenged with an injection of U-50,488H (e.g., 10 mg/kg, i.p.).
-
The tail-flick latency is measured again at the time of peak effect of U-50,488H (e.g., 30 minutes post-injection).
-
-
Data Analysis: The degree of antagonism is determined by comparing the analgesic effect of U-50,488H in nor-BNI-pretreated animals to a control group that received vehicle instead of nor-BNI. The analgesic effect is often expressed as the Maximum Possible Effect (%MPE).
This compound: Attenuation of Opioid Withdrawal Signs in Rodents
While specific parameters are not publicly disclosed, a general protocol for this type of study is as follows.
-
Animals: Rodents (rats or mice) are used.
-
Induction of Dependence: Animals are made physically dependent on an opioid (e.g., morphine) through repeated injections or implantation of a slow-release pellet.
-
Precipitated Withdrawal: Withdrawal is induced by administering an opioid antagonist (e.g., naloxone).
-
This compound Administration: this compound is administered orally or via injection prior to the precipitation of withdrawal.
-
Assessment of Withdrawal Signs: A checklist of physical withdrawal signs (e.g., jumping, wet dog shakes, teeth chattering, ptosis) is used to score the severity of the withdrawal syndrome over a defined period.
-
Data Analysis: The total withdrawal score in the this compound-treated group is compared to a vehicle-treated control group to determine if this compound attenuated the severity of withdrawal.
Mandatory Visualizations
Signaling Pathways of the Kappa-Opioid Receptor
Caption: Kappa-Opioid Receptor Signaling Pathway Blockade.
Experimental Workflow for In Vivo Antagonist Potency
Caption: In Vivo KOR Antagonist Potency Assessment Workflow.
References
- 1. This compound (CVL-354) / AbbVie [delta.larvol.com]
- 2. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Repeated Administration of Norbinaltorphimine Produces Cumulative Kappa Opioid Receptor Inactivation [frontiersin.org]
- 4. Long-acting κ Opioid Antagonists Disrupt Receptor Signaling and Produce Noncompetitive Effects by Activating c-Jun N-terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RePORT ⟩ RePORTER [reporter.nih.gov]
A Comparative Guide to JDTic and Icalcaprant for Kappa-Opioid Receptor Research
An Objective Comparison of Two Prominent KOR-Selective Antagonists for Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed comparison of JDTic and icalcaprant (CVL-354), two selective antagonists of the kappa-opioid receptor (KOR). The KOR system is a critical target in neuroscience research, implicated in mood, addiction, and pain.[1] Understanding the distinct selectivity and pharmacokinetic profiles of available tools is paramount for designing robust experiments and developing novel therapeutics.
Receptor Binding and Functional Selectivity
Both JDTic and this compound are highly selective antagonists for the KOR over other opioid receptors, such as the mu-opioid receptor (MOR) and delta-opioid receptor (DOR). However, the degree of selectivity and binding affinity varies between the two compounds. JDTic is recognized for its exceptionally high affinity and over 1000-fold selectivity for the KOR.[2][3] this compound also demonstrates high selectivity for the KOR, though it maintains a weaker antagonist activity at the MOR, with approximately 31-fold lower affinity.[4]
Quantitative data on the binding affinities (Ki) and functional antagonism of these compounds are summarized below. Lower Ki values indicate a higher binding affinity.
Table 1: Opioid Receptor Binding Affinity (Ki, nM)
| Compound | KOR | MOR | DOR | Selectivity (KOR vs. MOR) | Selectivity (KOR vs. DOR) |
|---|---|---|---|---|---|
| JDTic | 0.02 - 0.32 nM[2] | >1000 nM | >1000 nM | >1000-fold | >1000-fold |
| This compound | ~1 nM (est.) | ~31 nM (est.) | - | ~31-fold | - |
Note: Data for this compound is less available in public literature and is estimated based on reported selectivity ratios. Exact Ki values may vary depending on the assay conditions.
Pharmacokinetics
The pharmacokinetic profiles of JDTic and this compound differ significantly, particularly concerning their duration of action and brain penetration. JDTic is known for its remarkably long duration of action, with antagonist effects observed for weeks following a single dose in preclinical models. This is associated with its partitioning into the brain and a long half-life in both plasma and brain tissue. In contrast, this compound is being developed for clinical use and is expected to have a more conventional pharmacokinetic profile suitable for regular dosing.
Table 2: Pharmacokinetic Parameters
| Parameter | JDTic | This compound (CVL-354) |
|---|---|---|
| Route of Administration | Oral, Subcutaneous, Intramuscular | Oral |
| Duration of Action | Very long-acting (days to weeks) | Under clinical investigation, expected to be suitable for daily dosing. |
| Plasma Half-life (rats) | 24 - 41 hours | Currently in Phase I/II clinical trials; human data not yet published. |
| Brain Half-life (rats) | 24 - 76 hours | Data not publicly available. |
| Brain Penetration | High, with accumulation over time | Confirmed dose-dependent target binding in non-human primate brains. |
| Metabolism | One metabolite of an analog was found to be JDTic itself. | Under clinical investigation. |
Signaling and Experimental Workflows
To provide context for the experimental data, the following diagrams illustrate the canonical KOR signaling pathway and a typical workflow for determining receptor binding affinity.
References
- 1. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the human kappa opioid receptor in complex with JDTic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the selective kappa-opioid receptor antagonist JDTic on nicotine antinociception, reward, and withdrawal in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
Icalcaprant Target Engagement: An In Vivo Validation Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo target engagement of icalcaprant (CVL-354), a novel kappa-opioid receptor (KOR) antagonist, with alternative KOR antagonists. The information is intended to offer an objective overview supported by available experimental data to aid in research and development decisions. While clinical trial results for this compound's receptor occupancy are forthcoming, this guide leverages available preclinical data and compares it with established findings for other key compounds in the class.
Executive Summary
This compound is a selective KOR antagonist with secondary, weaker antagonist activity at the mu-opioid receptor (MOR). Preclinical studies in nonhuman primates have confirmed its dose-dependent binding to both KOR and MOR, demonstrating target engagement in a living system and a higher selectivity for the KOR. A definitive human study using Positron Emission Tomography (PET) to quantify receptor occupancy is currently in progress (NCT05547542). This guide places the available information on this compound in the context of other KOR antagonists, such as aticaprant, JDTic, and the non-selective antagonist naltrexone, for which in vivo target engagement data are available.
Comparative Analysis of In Vivo Target Engagement
The following table summarizes the available quantitative data for in vivo receptor occupancy of this compound and its comparators. It is important to note that direct comparison is subject to variability in experimental design, species, and methodology.
| Compound | Target(s) | Method | Species | Dose | KOR Occupancy (%) | MOR Occupancy (%) | Citation(s) |
| This compound (CVL-354) | KOR, MOR | PET | Nonhuman Primates | Dose-dependent | Confirmed, not quantified | Confirmed, not quantified | [1] |
| Aticaprant | KOR, MOR | PET | Human | 0.5 mg | 35 | - | |
| 10 mg | 94 | Minimal to none | |||||
| 25 mg | - | Significant | |||||
| Naltrexone | MOR, KOR, DOR | PET | Human | 50 mg | High (78-100) | >90 | [2][3] |
| JDTic | KOR | Antagonist Activity Assay | Rodent | 1-16 mg/kg (s.c.) | Significant and long-lasting | None | [2][3] |
Data for this compound from human PET studies is anticipated from clinical trial NCT05547542.
Signaling Pathways and Experimental Workflows
To understand the implications of target engagement, it is crucial to visualize the underlying molecular pathways and the experimental procedures used to measure it.
Kappa-Opioid Receptor Signaling Pathway
Activation of the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR), by its endogenous ligand dynorphin initiates two primary signaling cascades: the G-protein pathway, associated with analgesia, and the β-arrestin pathway, which is linked to dysphoria and other adverse effects. KOR antagonists like this compound block these pathways.
Experimental Workflow for In Vivo Target Engagement Validation
The two primary methods for validating target engagement in vivo are Positron Emission Tomography (PET) and ex vivo receptor occupancy studies using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Detailed Experimental Protocols
In Vivo Receptor Occupancy using Positron Emission Tomography (PET)
This protocol is a generalized representation based on studies with KOR antagonists.
Objective: To quantify the occupancy of kappa-opioid receptors by an unlabeled drug in the living brain.
Materials:
-
Test compound (e.g., this compound)
-
PET radiotracer specific for KOR (e.g., [11C]-LY2795050)
-
PET scanner
-
Ancillary equipment for anesthesia and physiological monitoring (for animal studies) or clinical monitoring equipment (for human studies)
-
Arterial line for blood sampling (optional, for full kinetic modeling)
Procedure:
-
Baseline Scan: A baseline PET scan is performed on the subject (animal or human) after intravenous injection of the radiotracer to determine the baseline receptor availability.
-
Drug Administration: The unlabeled test compound is administered orally or via injection.
-
Post-dose Scan: After a predetermined time to allow for drug distribution and target engagement, a second PET scan is conducted following another injection of the radiotracer.
-
Image Acquisition and Analysis: Dynamic PET images are acquired over a specific duration. The displacement of the radiotracer by the unlabeled drug is quantified by comparing the tracer binding potential in the baseline and post-dose scans. Receptor occupancy is calculated as the percentage reduction in tracer binding.
Ex Vivo Receptor Occupancy using LC-MS/MS
This protocol is a generalized method for preclinical assessment of target engagement.
Objective: To determine the receptor occupancy of a test compound in specific brain regions of rodents.
Materials:
-
Test compound (e.g., this compound)
-
Non-radiolabeled tracer with high affinity for KOR
-
Rodents (rats or mice)
-
LC-MS/MS system
-
Homogenization equipment
-
Reagents for tissue processing and extraction
Procedure:
-
Drug Administration: The test compound is administered to a cohort of animals at various doses. A control group receives the vehicle.
-
Tracer Administration: At a specified time after drug administration, a low dose of the non-radiolabeled tracer is administered intravenously.
-
Tissue Collection: At a predetermined time point after tracer administration, the animals are euthanized, and their brains are rapidly excised and dissected into specific regions of interest (e.g., striatum, cortex).
-
Sample Preparation: The brain tissue is homogenized, and the tracer is extracted.
-
LC-MS/MS Analysis: The concentration of the tracer in the brain tissue extracts is quantified using a validated LC-MS/MS method.
-
Occupancy Calculation: Receptor occupancy is determined by the reduction of tracer concentration in the drug-treated groups compared to the vehicle-treated group.
Conclusion
The available preclinical data for this compound confirms its engagement with the kappa-opioid receptor in vivo, with a favorable selectivity profile over the mu-opioid receptor. While awaiting the definitive quantitative data from human PET imaging studies, the current evidence positions this compound as a promising selective KOR antagonist. The comparative data presented in this guide, alongside the detailed methodologies, provides a valuable resource for researchers in the field of neuroscience and drug development to contextualize the in vivo pharmacology of this compound and its potential therapeutic applications.
References
A Researcher's Guide to Selecting Appropriate Negative Controls for Icalcaprant Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of appropriate negative controls for experiments involving Icalcaprant (also known as CVL-354), a selective kappa-opioid receptor (KOR) antagonist. As a novel therapeutic agent, rigorous experimental design with well-defined controls is paramount to ensure the validity and reproducibility of research findings. This document outlines various negative control strategies, presents comparative data with alternative KOR antagonists, and provides detailed experimental protocols.
Understanding this compound's Mechanism of Action
This compound is a potent and selective antagonist of the KOR, with a lower affinity for the µ-opioid receptor (MOR).[1] Its primary mechanism involves blocking the binding of endogenous KOR agonists, such as dynorphin, to the receptor. This action modulates downstream signaling pathways implicated in mood, motivation, and stress responses. Preclinical studies have demonstrated its potential in attenuating the physical signs of opioid withdrawal.
Choosing the Right Negative Control: A Comparative Approach
The selection of an appropriate negative control is contingent on the specific experimental question and model system. Below, we compare several negative control strategies applicable to both in vitro and in vivo studies of this compound.
Vehicle Control
The most fundamental negative control is the vehicle used to dissolve this compound. This control accounts for any effects of the solvent on the experimental system.
-
Application: In all in vitro and in vivo experiments.
-
Rationale: To ensure that the observed effects are due to this compound itself and not the delivery vehicle.
-
Considerations: The vehicle should be identical in composition and volume to that used for the this compound treatment group.
Placebo Control (Clinical Studies)
In human clinical trials, a placebo is the standard negative control.
-
Application: Human clinical trials.
-
Rationale: To control for the psychological and physiological effects of receiving a treatment, independent of the pharmacological action of the drug.
-
Example: Clinical trials for this compound in bipolar disorder include a placebo arm where participants receive an identical-looking capsule without the active pharmaceutical ingredient.
Inactive Enantiomer or Structurally Similar Inactive Molecule
A more sophisticated negative control involves using a stereoisomer of this compound that is inactive at the KOR, or a structurally related compound devoid of KOR antagonist activity.
-
Application: In vitro binding and functional assays; in vivo behavioral and physiological studies.
-
Rationale: This control helps to rule out off-target effects that are not mediated by KOR antagonism but may be associated with the chemical scaffold of this compound.
-
Availability: The availability of such a compound for this compound is not publicly disclosed and would likely be proprietary to the manufacturer.
Genetic Knockout or Knockdown Models
Utilizing animals or cells that lack the KOR provides the most definitive evidence for on-target effects of this compound.
-
Application: In vivo studies using KOR knockout mice; in vitro studies using cell lines with KOR gene knockdown (e.g., using siRNA or CRISPR).
-
Rationale: If this compound's effects are absent in a KOR-deficient system, it strongly supports that the mechanism of action is KOR-dependent.
-
Example Studies: Studies with other KOR antagonists have utilized KOR knockout mice to confirm that the behavioral effects are mediated by the KOR.[2][3][4] For instance, the aversive effects of KOR agonists are absent in mice lacking the KOR.[3]
Comparison with Other KOR Antagonists
Comparing the effects of this compound with other well-characterized KOR antagonists can help to establish its relative potency and selectivity.
-
Application: In vitro and in vivo pharmacology studies.
-
Rationale: Provides a benchmark for this compound's activity and helps to place its effects within the context of existing knowledge.
-
Examples of Comparators: Aticaprant (JNJ-67953964), JDTic, and nor-binaltorphimine (nor-BNI) are commonly used KOR antagonists for comparative studies.
Data Presentation: Comparative In Vitro Pharmacology
The following table summarizes the binding affinities and functional activities of this compound and other KOR antagonists. Note: Specific preclinical data for this compound is not extensively published; therefore, data for aticaprant is provided as a representative example.
| Compound | Target | Assay Type | Species | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| This compound (CVL-354) | KOR | Radioligand Binding | Human | Potent Antagonist | - | |
| MOR | Radioligand Binding | Human | ~31-fold lower affinity than KOR | - | ||
| Aticaprant (JNJ-67953964) | KOR | Radioligand Binding | Human | 0.81 | - | |
| MOR | Radioligand Binding | Human | 24.0 | - | ||
| DOR | Radioligand Binding | Human | 155 | - | ||
| KOR | [³⁵S]GTPγS Functional Assay | Rat | - | 3.0 | ||
| JDTic | KOR | Radioligand Binding | Human | 0.23 | - | General Literature |
| MOR | Radioligand Binding | Human | 10.7 | - | General Literature | |
| DOR | Radioligand Binding | Human | 2.5 | - | General Literature | |
| nor-Binaltorphimine (nor-BNI) | KOR | Radioligand Binding | Guinea Pig | 0.14 | - | General Literature |
| MOR | Radioligand Binding | Guinea Pig | 1.4 | - | General Literature | |
| DOR | Radioligand Binding | Guinea Pig | 11 | - | General Literature |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the activity of this compound and the application of appropriate negative controls.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for the kappa-opioid receptor.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human KOR.
-
Harvest cells and prepare cell membranes by homogenization and centrifugation.
-
-
Binding Assay:
-
Incubate cell membranes with a constant concentration of a radiolabeled KOR ligand (e.g., [³H]U69,593).
-
Add increasing concentrations of this compound or a vehicle control.
-
Incubate to allow for binding equilibrium.
-
Separate bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
-
Negative Controls:
-
Vehicle Control: The same buffer used to dissolve this compound.
-
Non-specific Binding: Determined in the presence of a high concentration of a non-radiolabeled KOR ligand (e.g., unlabeled U69,593) to saturate all specific binding sites.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Determine the Kᵢ value by non-linear regression analysis using the Cheng-Prusoff equation.
-
In Vivo Assessment of KOR Antagonism in a Rodent Model of Opioid Withdrawal
Objective: To evaluate the efficacy of this compound in reducing the signs of opioid withdrawal.
Protocol:
-
Animal Model:
-
Induce opioid dependence in mice or rats by repeated administration of morphine.
-
-
Treatment:
-
Administer this compound (at various doses) or a vehicle control prior to precipitating withdrawal.
-
-
Withdrawal Precipitation:
-
Administer an opioid receptor antagonist (e.g., naloxone) to induce withdrawal symptoms.
-
-
Behavioral Assessment:
-
Observe and score withdrawal signs (e.g., jumping, wet dog shakes, teeth chattering, ptosis) for a defined period.
-
-
Negative Controls:
-
Vehicle Control: The vehicle used to administer this compound.
-
KOR Knockout Mice: A parallel experiment in KOR knockout mice would confirm that the effects of this compound are mediated through the KOR. If this compound is effective in wild-type mice but not in knockout mice, this provides strong evidence for on-target activity.
-
-
Data Analysis:
-
Compare the withdrawal scores between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA).
-
Mandatory Visualizations
Signaling Pathway of KOR Antagonism
Caption: KOR antagonism by this compound.
Experimental Workflow for In Vivo Negative Control Strategy
Caption: In vivo negative control workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Usefulness of knockout mice to clarify the role of the opioid system in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kappa opioid receptors on dopaminergic neurons are necessary for kappa-mediated place aversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disruption of the kappa-opioid receptor gene in mice enhances sensitivity to chemical visceral pain, impairs pharmacological actions of the selective kappa-agonist U-50,488H and attenuates morphine withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
Icalcaprant's Opioid Receptor Cross-Reactivity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Icalcaprant (CVL-354) is a selective antagonist of the kappa-opioid receptor (KOR) under investigation for the treatment of major depressive disorder and substance use disorders.[1] Its therapeutic potential is linked to its ability to modulate the dynorphin/KOR system, which is implicated in stress, anhedonia, and reward pathways. A critical aspect of its pharmacological profile is its selectivity for the KOR over other opioid receptors, namely the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR). Off-target activity at MOR and DOR could lead to undesirable side effects, such as respiratory depression, abuse potential (MOR agonism), or unknown psychotomimetic effects. This guide provides a comparative overview of this compound's cross-reactivity with mu and delta opioid receptors, presenting available data and outlining the experimental methodologies used to determine these properties.
Quantitative Comparison of Receptor Binding and Functional Activity
The following tables summarize the available data on the binding affinity and functional antagonism of this compound at the kappa, mu, and delta opioid receptors. For a comprehensive comparison, data for aticaprant, another selective KOR antagonist, is included.
| Compound | Receptor | Binding Affinity (Ki) | Selectivity (fold vs. KOR) |
| This compound | Kappa (KOR) | High Affinity (Specific value not publicly available) | - |
| Mu (MOR) | ~31-fold lower than KOR[1] | 31 | |
| Delta (DOR) | Not reported | Not reported | |
| Aticaprant | Kappa (KOR) | 0.63 nM | - |
| Mu (MOR) | 190 nM | ~302 | |
| Delta (DOR) | >10,000 nM | >15,873 |
Table 1: Opioid Receptor Binding Affinity. This table compares the binding affinities (Ki) of this compound and aticaprant for the kappa, mu, and delta opioid receptors. Lower Ki values indicate higher binding affinity.
| Compound | Receptor | Functional Antagonism (IC50/Kb) | Potency (fold vs. KOR) |
| This compound | Kappa (KOR) | High Potency (Specific value not publicly available) | - |
| Mu (MOR) | ~27-fold lower than KOR[1] | 27 | |
| Delta (DOR) | Not reported | Not reported | |
| Aticaprant | Kappa (KOR) | 0.34 nM (Kb) | - |
| Mu (MOR) | >10,000 nM (IC50) | >29,412 | |
| Delta (DOR) | >10,000 nM (IC50) | >29,412 |
Table 2: Opioid Receptor Functional Antagonism. This table compares the functional antagonist potency (IC50 or Kb) of this compound and aticaprant at the kappa, mu, and delta opioid receptors. Lower values indicate greater potency in blocking receptor activation.
Signaling Pathways of Opioid Receptors
The following diagrams illustrate the canonical G-protein dependent signaling pathways for the kappa, mu, and delta opioid receptors. Activation of these Gi/o-coupled receptors generally leads to the inhibition of adenylyl cyclase, decreased intracellular cAMP levels, and modulation of ion channel activity.
References
Reproducibility of CVL-354 Effects on Stress-Induced Behavior: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data on the kappa-opioid receptor (KOR) antagonist CVL-354 (icalcaprant) and its potential effects on stress-induced behaviors. Due to the limited publicly available data on CVL-354 in classic stress models, this guide utilizes data from the structurally and mechanistically similar selective KOR antagonist, aticaprant (JNJ-67953964), as a primary surrogate. The effects are compared with standard antidepressants and anxiolytics, as well as other opioid-related compounds.
Executive Summary
CVL-354, a selective kappa-opioid receptor (KOR) antagonist, is in clinical development for major depressive disorder and substance use disorders. Preclinical evidence suggests that antagonism of the KOR system is a promising therapeutic strategy for treating stress-related psychiatric conditions. The endogenous ligand for KOR, dynorphin, is released in response to stress and contributes to a negative affective state. By blocking this interaction, KOR antagonists like CVL-354 are hypothesized to mitigate the behavioral consequences of stress.
This guide summarizes the available preclinical data for aticaprant, a compound with a similar mechanism of action to CVL-354, in a validated animal model of depression, and compares its efficacy with established treatments. The data suggest that selective KOR antagonism effectively reverses stress-induced anhedonia and despair-like behaviors, highlighting the therapeutic potential of this class of compounds.
Signaling Pathway of KOR Antagonism in Stress
Stress triggers the release of dynorphin, the endogenous ligand for the kappa-opioid receptor (KOR). Activation of KOR in brain regions associated with mood and reward, such as the nucleus accumbens and amygdala, leads to a decrease in dopamine release and contributes to dysphoria, anhedonia, and anxiety. KOR antagonists, such as CVL-354, block the binding of dynorphin to KOR, thereby preventing these downstream effects and promoting resilience to stress.
Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative data from preclinical studies on aticaprant (as a proxy for CVL-354) and comparator compounds in validated animal models of stress-induced behavior.
Table 1: Effects on Depressive-Like Behavior in the Forced Swim Test (FST) in Mice
The Forced Swim Test is a widely used model to assess behavioral despair, a core symptom of depression. An increase in immobility time is interpreted as a depressive-like phenotype.
| Compound | Model | Dose | Change in Immobility Time | Citation |
| Aticaprant | Unpredictable Chronic Mild Stress (UCMS) | 10 mg/kg | ↓ (Reversed UCMS-induced increase) | [1][2] |
| Fluoxetine | Naive | 10-20 mg/kg | ↓ | [3] |
| Buprenorphine | Naive | 0.25 mg/kg | ↓ (at 24h post-injection) | [4] |
| Vehicle | Unpredictable Chronic Mild Stress (UCMS) | - | ↑ (Increased immobility) | [1] |
Note: "↓" indicates a decrease, and "↑" indicates an increase in the measured parameter.
Experimental Protocols
Unpredictable Chronic Mild Stress (UCMS) Protocol
This protocol is designed to induce a state of chronic stress in rodents, leading to behavioral changes that mimic symptoms of depression, such as anhedonia.
Experimental Workflow:
Detailed Methodology:
-
Animals: Adult male C57BL/6J mice are used.
-
Housing: Mice are singly housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Stressors: For 4 weeks, mice are subjected to a variable sequence of mild stressors, two per day. Stressors may include: cage tilt, damp bedding, predator sounds, restraint stress, and social defeat.
-
Treatment: After 3 weeks of UCMS, daily intraperitoneal injections of aticaprant (10 mg/kg) or vehicle are administered for 11 days.
-
Behavioral Testing: A battery of behavioral tests is conducted to assess anhedonia, despair, and anxiety-like behaviors.
Forced Swim Test (FST) Protocol
This test is used to evaluate the antidepressant efficacy of compounds.
Experimental Workflow:
Detailed Methodology:
-
Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.
-
Procedure: Mice are gently placed into the water for a 6-minute session. The entire session is video-recorded.
-
Data Analysis: The duration of immobility (floating with only minor movements to keep the head above water) is scored during the last 4 minutes of the test.
Comparison with Other Alternatives
Standard Antidepressants and Anxiolytics
-
Fluoxetine (SSRI): As shown in Table 1, fluoxetine, a selective serotonin reuptake inhibitor, is effective in reducing immobility in the FST, but its onset of action in clinical settings is typically delayed.
-
Diazepam (Benzodiazepine): Diazepam is a standard anxiolytic that is effective in the elevated plus-maze. However, its use is associated with sedation, dependence, and withdrawal symptoms.
Other Opioid-Related Compounds
-
Buprenorphine: A partial μ-opioid receptor agonist and KOR antagonist. It has shown antidepressant-like effects in preclinical models and has been investigated for treatment-resistant depression. Its μ-agonist activity, however, carries a risk of abuse and dependence.
-
Naltrexone: An opioid receptor antagonist with a higher affinity for μ-opioid receptors than KORs. It is primarily used for the treatment of alcohol and opioid use disorders. While it can block opioid-induced euphoria, its efficacy in treating primary depression and anxiety is not well-established.
Conclusion
The preclinical data for aticaprant, a selective KOR antagonist with a similar mechanism of action to CVL-354, demonstrate a robust antidepressant-like effect in a model of chronic stress. The ability of aticaprant to reverse stress-induced increases in immobility in the Forced Swim Test suggests that CVL-354 may have similar efficacy. This mechanism, which targets the dynorphin/KOR system, represents a novel approach to treating stress-related disorders that is distinct from traditional monoaminergic antidepressants and anxiolytics. Further direct preclinical and clinical studies on CVL-354 are necessary to fully elucidate its therapeutic potential and reproducibility of these effects.
References
- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kappa opioid receptor antagonist aticaprant reverses behavioral effects from unpredictable chronic mild stress in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound by Cerevel Therapeutics for Bipolar I Disorder: Likelihood of Approval [pharmaceutical-technology.com]
- 4. Effects of Buprenorphine on Behavioral Tests for Antidepressant and Anxiolytic Drugs in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparison of CVL-354 and Fluoxetine in Chronic Stress Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel kappa opioid receptor (KOR) antagonist, CVL-354 (icalcaprant), and the well-established selective serotonin reuptake inhibitor (SSRI), fluoxetine, within the context of preclinical chronic stress models. While direct comparative studies are not yet available, this document synthesizes existing preclinical data for both compounds and the broader class of KOR antagonists to offer a predictive comparison of their potential therapeutic effects in stress-related disorders.
Introduction
Chronic stress is a significant contributing factor to the pathophysiology of various psychiatric conditions, including major depressive disorder and anxiety disorders. Preclinical chronic stress models in animals are crucial for understanding the neurobiological underpinnings of these disorders and for the discovery and evaluation of novel therapeutic agents. This guide examines two distinct pharmacological approaches to mitigating the effects of chronic stress: the emerging class of KOR antagonists, represented by CVL-354, and the widely used SSRI, fluoxetine.
CVL-354 is a selective kappa opioid receptor antagonist currently under development for major depressive disorder and substance-related disorders.[1] The rationale for its use in stress-related conditions stems from the understanding that the endogenous KOR ligand, dynorphin, is released during stress and contributes to aversive and depressive-like states. By blocking this interaction, KOR antagonists are hypothesized to have antidepressant and anxiolytic effects.
Fluoxetine, a cornerstone in the treatment of depression and anxiety, functions by blocking the reuptake of serotonin in the synaptic cleft, thereby increasing its availability. Its efficacy in treating stress-related symptoms has been extensively documented in both clinical and preclinical settings.
Mechanism of Action
The fundamental difference between CVL-354 and fluoxetine lies in their primary molecular targets and subsequent signaling pathways.
CVL-354: As a kappa opioid receptor antagonist, CVL-354 blocks the binding of the endogenous ligand dynorphin to the KOR.[1] Activation of KORs, which are G-protein coupled receptors, is implicated in the negative affective states associated with stress. By inhibiting this pathway, CVL-354 is expected to alleviate stress-induced anhedonia, anxiety, and depressive-like behaviors. Preclinical studies with other KOR antagonists have demonstrated their ability to produce antidepressant- and anxiolytic-like effects and to prevent the development of stress-induced behavioral adaptations.
Fluoxetine: As a selective serotonin reuptake inhibitor, fluoxetine blocks the serotonin transporter (SERT), leading to an accumulation of serotonin in the synapse. This enhanced serotonergic neurotransmission is believed to be the primary mechanism underlying its therapeutic effects. The therapeutic effects of fluoxetine are also thought to be mediated by its influence on neuroplasticity, including effects on gene expression and synaptic remodeling.[2]
Preclinical Evidence in Chronic Stress Models
While direct preclinical studies on CVL-354 in chronic stress models are not publicly available, the extensive research on the class of KOR antagonists provides a strong basis for its anticipated effects.
CVL-354 (inferred from KOR Antagonist Class)
Preclinical studies have consistently shown that KOR antagonists are effective in mitigating the behavioral and neurobiological consequences of chronic stress. These studies utilize various models such as chronic social defeat stress (CSDS) and chronic unpredictable mild stress (CUMS).
Expected Behavioral Effects:
-
Anhedonia: KOR antagonists are expected to reverse stress-induced anhedonia, a core symptom of depression, as measured by tests like the sucrose preference test.
-
Social Avoidance: In models like CSDS, KOR antagonists are anticipated to reduce the social avoidance behavior exhibited by stressed animals.
-
Anxiety-like Behavior: KOR antagonists have demonstrated anxiolytic effects in various preclinical tests, suggesting CVL-354 would likely reduce anxiety-like behaviors in chronically stressed animals.
-
Learned Helplessness: It is anticipated that CVL-354 would reduce the passive coping behavior observed in learned helplessness paradigms.
Fluoxetine
The effects of fluoxetine in chronic stress models are well-documented, providing a benchmark for comparison.
Observed Behavioral Effects:
-
Anhedonia: Chronic fluoxetine treatment has been shown to reverse anhedonia in rodent models of depression.
-
Social Interaction: Fluoxetine can restore social interaction deficits induced by chronic social stress.
-
Anxiety-like Behavior: The effects of fluoxetine on anxiety-like behavior in preclinical models can be complex and may depend on the specific test and dosing regimen.
-
Learned Helplessness: Fluoxetine has been demonstrated to reduce immobility time in the forced swim test and tail suspension test, indicating a reduction in despair-like behavior.
Quantitative Data Summary
The following tables summarize the expected and observed quantitative effects of CVL-354 (as inferred from the KOR antagonist class) and fluoxetine in common preclinical chronic stress paradigms.
Table 1: Behavioral Outcomes in Chronic Stress Models
| Behavioral Test | Chronic Stress Effect | Expected Effect of CVL-354 (KOR Antagonists) | Observed Effect of Fluoxetine |
| Sucrose Preference Test | ↓ Sucrose Preference | ↑ Sucrose Preference | ↑ Sucrose Preference |
| Social Interaction Test | ↓ Social Interaction | ↑ Social Interaction | ↑ Social Interaction |
| Elevated Plus Maze | ↓ Time in Open Arms | ↑ Time in Open Arms | Variable Effects |
| Forced Swim Test | ↑ Immobility Time | ↓ Immobility Time | ↓ Immobility Time |
| Tail Suspension Test | ↑ Immobility Time | ↓ Immobility Time | ↓ Immobility Time |
Table 2: Neurobiological Outcomes in Chronic Stress Models
| Neurobiological Measure | Chronic Stress Effect | Expected Effect of CVL-354 (KOR Antagonists) | Observed Effect of Fluoxetine |
| Dopamine (NAc) | ↓ Release | ↑ Release | ↑ Extracellular Levels |
| Serotonin (Various Regions) | Altered Levels/Turnover | Indirect Modulation | ↑ Extracellular Levels |
| HPA Axis Activity | ↑ Corticosterone | Attenuation of Stress-Induced Increase | Normalization of HPA Axis Function |
| Neurogenesis (Hippocampus) | ↓ Neurogenesis | Potential for Restoration | ↑ Neurogenesis |
| Inflammatory Cytokines | ↑ Levels | Attenuation of Increase | ↓ Levels |
Experimental Protocols
A typical preclinical study evaluating the efficacy of a compound in a chronic stress model follows a standardized workflow.
1. Animal Selection and Acclimation:
-
Species: Typically mice or rats.
-
Acclimation: Animals are housed in a controlled environment for a period of at least one week to acclimate to the facility.
2. Baseline Behavioral Testing:
-
Purpose: To establish a baseline for various behavioral measures before the induction of stress.
-
Tests: May include sucrose preference test, open field test, and elevated plus maze.
3. Chronic Stress Paradigm:
-
Chronic Social Defeat Stress (CSDS): An experimental mouse is repeatedly exposed to a larger, aggressive resident mouse for a set period each day over several days.
-
Chronic Unpredictable Mild Stress (CUMS): Animals are subjected to a series of mild, unpredictable stressors (e.g., wet bedding, cage tilt, altered light/dark cycle) over several weeks.
4. Drug Administration:
-
Route: Oral gavage, intraperitoneal injection, or in drinking water.
-
Dosing: Doses are determined based on prior pharmacokinetic and dose-ranging studies. Treatment can occur during or after the stress period.
5. Post-Treatment Behavioral Testing:
-
Purpose: To assess the therapeutic effects of the compound on stress-induced behavioral deficits.
-
Tests: Repetition of baseline tests and additional paradigms like the forced swim test or tail suspension test.
6. Neurobiological Analysis:
-
Tissue Collection: Brain tissue, blood, and other relevant organs are collected.
-
Assays: Measurement of neurotransmitter levels, hormone concentrations (e.g., corticosterone), gene expression, protein levels, and markers of neuroinflammation and neurogenesis.
Conclusion
CVL-354 and fluoxetine represent two distinct and promising approaches for the treatment of chronic stress-related disorders. While fluoxetine's efficacy is well-established and is linked to its modulation of the serotonergic system and neuroplasticity, the therapeutic potential of CVL-354 lies in its ability to antagonize the kappa opioid receptor system, a key mediator of the negative affective consequences of stress.
Based on the preclinical evidence for the KOR antagonist class, CVL-354 is anticipated to be effective in reversing core symptoms of depression and anxiety induced by chronic stress, such as anhedonia and social withdrawal. A key differentiator may lie in their onset of action and side effect profiles. KOR antagonists may offer a novel mechanistic approach with the potential for a more rapid onset of action compared to traditional SSRIs.
Direct, head-to-head preclinical studies are warranted to definitively compare the efficacy and underlying neurobiological mechanisms of CVL-354 and fluoxetine in chronic stress models. Such studies will be crucial in elucidating the relative therapeutic potential of these two distinct pharmacological strategies and informing future clinical development.
References
A Comparative Guide to the Chiral Separation and Analysis of Icalcaprant Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) methods for the chiral separation and analysis of Icalcaprant enantiomers. As a neurokinin-1 (NK1) receptor antagonist, ensuring the enantiomeric purity of this compound is critical for its therapeutic efficacy and safety. While specific validated methods for this compound are not yet widely published, this document outlines robust starting methodologies based on successful chiral separations of structurally related NK1 receptor antagonists and piperidine-containing pharmaceuticals.
Methodology Comparison: HPLC vs. SFC
The separation of enantiomers is a critical step in the development of chiral drugs. Both HPLC and SFC are powerful techniques for this purpose, each with distinct advantages.
High-Performance Liquid Chromatography (HPLC) has long been the standard for chiral separations in the pharmaceutical industry. It offers a wide variety of well-established chiral stationary phases (CSPs) and is highly versatile.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, often considered a "green" chromatography technique. It utilizes supercritical carbon dioxide as the primary mobile phase, significantly reducing the consumption of organic solvents. SFC typically offers faster analysis times and higher separation efficiencies compared to HPLC.
Data Presentation: Predicted Performance for this compound Enantiomer Separation
The following tables summarize the proposed starting conditions and expected performance parameters for the chiral separation of this compound enantiomers by HPLC and SFC. These are based on methods developed for analogous compounds such as Aprepitant and Rolapitant.[1][2][3][4]
Table 1: Proposed HPLC Method Parameters and Predicted Performance
| Parameter | Proposed Conditions | Predicted Outcome |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | Good enantioselectivity |
| Mobile Phase | n-Hexane / Isopropanol / Methanol / Trifluoroacetic Acid (97:2:1:0.1, v/v/v/v) | Baseline resolution |
| Flow Rate | 1.0 mL/min | - |
| Temperature | 25 °C | Stable retention times |
| Detection | UV at 220 nm | Adequate sensitivity |
| Injection Volume | 10 µL | - |
| Sample Conc. | 1 mg/mL in mobile phase | - |
| Predicted tR1 | ~ 8 min | - |
| Predicted tR2 | ~ 10 min | - |
| Predicted Resolution (Rs) | > 2.0 | Excellent separation |
| Predicted Selectivity (α) | > 1.3 | Good differentiation |
Table 2: Proposed SFC Method Parameters and Predicted Performance
| Parameter | Proposed Conditions | Predicted Outcome |
| Column | Chiralpak® IC (150 x 4.6 mm, 3 µm) | High efficiency |
| Mobile Phase | CO2 / Methanol with 0.1% Diethylamine (gradient) | Fast elution |
| Flow Rate | 3.0 mL/min | Short analysis time |
| Back Pressure | 150 bar | Optimal fluid density |
| Temperature | 40 °C | Enhanced selectivity |
| Detection | UV at 220 nm | Sharp peaks |
| Injection Volume | 5 µL | - |
| Sample Conc. | 1 mg/mL in Methanol | - |
| Predicted tR1 | ~ 2.5 min | - |
| Predicted tR2 | ~ 3.5 min | - |
| Predicted Resolution (Rs) | > 2.5 | Superior separation |
| Predicted Selectivity (α) | > 1.4 | Excellent differentiation |
Experimental Protocols
The following are detailed starting protocols for the chiral separation of this compound enantiomers. Optimization of mobile phase composition, flow rate, and temperature may be required to achieve optimal resolution.
High-Performance Liquid Chromatography (HPLC) Protocol
-
System Preparation:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Prepare a mobile phase consisting of n-Hexane, Isopropanol, Methanol, and Trifluoroacetic Acid in a ratio of 97:2:1:0.1 (v/v/v/v). Degas the mobile phase before use.
-
-
Sample Preparation:
-
Dissolve the this compound racemic standard in the mobile phase to a final concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Maintain the column temperature at 25 °C.
-
Set the UV detector to a wavelength of 220 nm.
-
Inject 10 µL of the prepared sample.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the two enantiomers.
-
Calculate the resolution (Rs) and selectivity (α) to assess the quality of the separation.
-
Supercritical Fluid Chromatography (SFC) Protocol
-
System Preparation:
-
SFC System: An analytical SFC system equipped with a CO2 pump, a co-solvent pump, an autosampler, a column oven, a back pressure regulator, and a UV detector.
-
Column: Chiralpak® IC (150 x 4.6 mm, 3 µm).
-
Mobile Phase:
-
Solvent A: Supercritical CO2.
-
Solvent B (Co-solvent): Methanol with 0.1% Diethylamine.
-
-
-
Sample Preparation:
-
Dissolve the this compound racemic standard in Methanol to a final concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Set the flow rate to 3.0 mL/min.
-
Maintain the column temperature at 40 °C.
-
Set the back pressure to 150 bar.
-
Program a gradient elution from 5% to 40% of Solvent B over 5 minutes.
-
Set the UV detector to a wavelength of 220 nm.
-
Inject 5 µL of the prepared sample.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the two enantiomers.
-
Calculate the resolution (Rs) and selectivity (α).
-
Visualizing the Chiral Method Development Workflow
The development of a robust chiral separation method typically follows a systematic screening and optimization process. The following diagram illustrates a general workflow applicable to a new chemical entity like this compound.
Caption: A generalized workflow for chiral method development.
Conclusion
The successful chiral separation of this compound enantiomers is achievable through a systematic approach to method development using either HPLC or SFC. Based on the analysis of structurally similar compounds, polysaccharide-based chiral stationary phases, such as the Chiralpak® series, are highly recommended as a starting point.[5] Supercritical Fluid Chromatography offers a compelling alternative to traditional HPLC, with the potential for faster, more efficient, and environmentally friendly analysis. The provided protocols and workflow serve as a robust foundation for researchers and scientists to develop and validate a reliable method for the chiral analysis of this compound, ensuring the quality and stereochemical integrity of this important therapeutic agent.
References
- 1. Assessment of the in-vivo stereochemical integrity of aprepitant based on the analysis of human plasma samples via high-performance liquid chromatography with mass spectrometric detection [pubmed.ncbi.nlm.nih.gov]
- 2. phmethods.net [phmethods.net]
- 3. researchgate.net [researchgate.net]
- 4. ole.uff.br [ole.uff.br]
- 5. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Icalcaprant: A Guide for Research Professionals
Disclaimer: As of November 2025, a specific Safety Data Sheet (SDS) for Icalcaprant (also known as CVL-354), an investigational compound, is not publicly available. The following disposal procedures are based on general best practices for the management of non-hazardous, non-controlled research-grade pharmaceutical compounds. Researchers and laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department and the compound's specific SDS, when available, for definitive disposal protocols.
The proper management and disposal of pharmaceutical waste are critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guide provides essential logistical information and procedural steps for the responsible disposal of investigational compounds like this compound within a laboratory setting.
Regulatory Framework for Pharmaceutical Waste
In the United States, the disposal of pharmaceutical waste is primarily governed by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). Understanding their roles is fundamental to compliant waste management.
| Regulatory Agency | Role in Pharmaceutical Waste Disposal | Key Regulations |
| Environmental Protection Agency (EPA) | Regulates the disposal of solid and hazardous waste to protect human health and the environment.[1][2] It establishes the framework for identifying and managing hazardous waste, including certain pharmaceuticals.[1][3] | Resource Conservation and Recovery Act (RCRA): This is the primary law governing the disposal of solid and hazardous waste.[1] RCRA regulations define hazardous waste based on specific lists (P-list, U-list) or characteristics (ignitability, corrosivity, reactivity, toxicity). |
| Drug Enforcement Administration (DEA) | Regulates the handling and disposal of controlled substances to prevent diversion and abuse. | Controlled Substances Act (CSA): This act places all regulated substances into one of five schedules based on their potential for abuse and medical application. The DEA provides strict protocols for the disposal of these substances, often requiring a reverse distributor. |
Protocol for Disposal of Research-Quantity this compound
This protocol outlines a general procedure for the disposal of a small quantity of a non-controlled, non-hazardous investigational compound.
Objective: To safely and compliantly dispose of unused, expired, or waste this compound and associated contaminated materials from a research laboratory.
Materials:
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, appropriate chemical-resistant gloves.
-
Designated hazardous waste container (typically a black container for pharmaceutical chemical waste, but verify with your institution's EHS).
-
Hazardous waste labels (provided by your institution's EHS).
-
Waste segregation bins for general lab waste (e.g., non-contaminated paper towels).
Procedure:
-
Hazard Assessment:
-
Review all available information for this compound. Since a specific SDS is unavailable, treat the compound with caution. Assume it may have unknown toxicological properties.
-
Consult your institution's Chemical Hygiene Plan and EHS department for guidance on handling investigational compounds.
-
-
Personal Protective Equipment (PPE):
-
Don all required PPE, including a lab coat, safety glasses, and double gloves if institutional policy requires it for handling potent or unknown compounds.
-
-
Waste Segregation:
-
Pure Compound/Stock Solutions: Place any unused or expired pure this compound powder and any prepared stock solutions into a designated hazardous chemical waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Contaminated Labware: Dispose of items that have come into direct contact with this compound, such as pipette tips, vials, and contaminated gloves, into the same hazardous waste container.
-
Empty Containers: An empty container that held a non-acutely hazardous substance may be triple-rinsed. The rinsate must be collected and treated as hazardous waste. After rinsing, remove or deface the label and dispose of the container in the appropriate lab glass or solid waste bin as per institutional guidelines.
-
Prohibition of Sewering: Do not dispose of this compound or any hazardous pharmaceutical waste down the drain. The EPA explicitly prohibits the sewering of hazardous waste pharmaceuticals.
-
-
Container Labeling and Storage:
-
Securely close the hazardous waste container.
-
Affix a completed hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name ("this compound"). Avoid abbreviations or formulas.
-
The approximate quantity of waste.
-
The date accumulation started.
-
The name of the Principal Investigator and the laboratory location.
-
-
Store the sealed and labeled container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
-
Waste Pickup and Disposal:
-
Once the container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department through their specified online portal or procedure.
-
EHS personnel will collect the waste for final disposal, which is typically high-temperature incineration conducted by a licensed hazardous waste management vendor.
-
Decision Workflow for Laboratory Pharmaceutical Waste Disposal
The following diagram illustrates the logical steps for determining the correct disposal pathway for a chemical compound in a research setting.
Caption: Workflow for the segregation and disposal of this compound waste.
References
Navigating the Safe Handling of Icalcaprant: A Guide for Laboratory Professionals
For researchers and scientists at the forefront of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Icalcaprant, a selective kappa-opioid receptor (KOR) antagonist currently under investigation for treating major depressive disorder and substance-related disorders.[1] By offering clear, procedural guidance, this document aims to be a preferred resource for laboratory safety and chemical handling, fostering a culture of safety and trust.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available at this time, this guide synthesizes best practices for handling potent, non-hazardous research compounds and general principles from available safety literature for similar substances. All personnel should be thoroughly trained on these procedures before handling this compound.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the most critical barrier against accidental exposure. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| Body Part | Personal Protective Equipment | Specifications and Use Cases |
| Hands | Double Nitrile Gloves | Wear two pairs of chemotherapy-rated gloves for maximum protection. Change gloves immediately if contaminated, torn, or after a maximum of two hours of use. |
| Eyes | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory where this compound is handled. Provides protection from splashes and aerosols. |
| Respiratory | N95 or Higher Respirator | Recommended when handling powdered this compound outside of a certified chemical fume hood to prevent inhalation of fine particles. |
| Body | Disposable Lab Coat or Gown | A disposable, fluid-resistant lab coat or gown should be worn over personal clothing. It should be changed immediately if contaminated. |
| Feet | Closed-toe Shoes | Impermeable, closed-toe shoes are mandatory to protect against spills. |
Operational Plan for Handling this compound
A clear operational plan ensures that this compound is handled safely and efficiently from its arrival at the facility to the disposal of waste.
| Phase | Procedure | Key Considerations |
| Receiving | 1. Inspect the package for any signs of damage or leakage upon arrival.2. Don appropriate PPE (gloves and lab coat) before opening.3. Verify the contents against the shipping manifest.4. Log the compound into the chemical inventory system. | If the package is damaged, quarantine it in a fume hood and contact the supplier and institutional safety officer immediately. |
| Storage | 1. Store this compound in a designated, clearly labeled, and well-ventilated area.2. Keep the container tightly sealed.3. Store away from incompatible materials (strong oxidizing agents). | Follow any specific storage temperature requirements provided by the supplier. |
| Preparation | 1. All handling of powdered this compound should be performed in a certified chemical fume hood.2. Use dedicated equipment (spatulas, weigh boats, etc.) for handling.3. Clean all equipment thoroughly after use. | A plastic-backed absorbent liner should be placed on the work surface to contain any spills. |
| Administration (In Vitro/In Vivo) | 1. Follow established and approved experimental protocols.2. Use appropriate containment procedures for the specific experimental setup. | Ensure all personnel involved are aware of the potential hazards and emergency procedures. |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | 1. Dispose of as hazardous chemical waste.2. Package in a clearly labeled, sealed container.3. Arrange for pickup by the institution's environmental health and safety (EHS) department. |
| Contaminated Labware (Gloves, Pipette Tips, etc.) | 1. Place in a designated hazardous waste container lined with a chemically resistant bag.2. Seal the bag and container when full.3. Arrange for pickup by EHS. |
| Empty this compound Containers | 1. Rinse the container three times with a suitable solvent (e.g., ethanol or methanol).2. Collect the rinsate as hazardous waste.3. The triple-rinsed container can typically be disposed of as non-hazardous waste, but confirm with institutional policy. |
Experimental Workflow for Handling this compound
The following diagram illustrates a typical workflow for handling a research compound like this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
